magnesium;1-chloro-2-methylbenzene-5-ide;bromide
Description
Significance of Grignard Reagents in Carbon-Carbon and Carbon-Heteroatom Bond Formation
The primary significance of Grignard reagents in organic synthesis is their exceptional ability to form carbon-carbon (C-C) bonds. tutorchase.comthermofisher.comvaia.com This process is fundamental to the construction of the carbon skeletons that constitute the backbone of most organic molecules. masterorganicchemistry.com Before the discovery of Grignard reagents, the formation of C-C bonds was often challenging and limited in scope. tutorchase.com These organomagnesium compounds provide a straightforward and efficient method for creating these crucial linkages by reacting with a wide variety of electrophiles, such as aldehydes, ketones, esters, and epoxides. masterorganicchemistry.combyjus.com
Beyond C-C bond formation, Grignard reagents are also highly effective in creating carbon-heteroatom bonds. mt.combyjus.com They can react with various halides and other electrophilic species containing elements like silicon, tin, phosphorus, and boron, facilitating the introduction of these atoms into organic frameworks. This versatility makes Grignard reagents an indispensable tool for synthesizing a diverse range of complex organic and organometallic compounds. byjus.commarketsandmarkets.com
Historical Context and Evolution of Organomagnesium Chemistry
The field of organomagnesium chemistry was established in 1900 by the French chemist François Auguste Victor Grignard. wikipedia.orgwikipedia.org While working at the University of Lyon, Grignard discovered that reacting an organic halide with magnesium metal in an ethereal solvent, such as diethyl ether, produced a highly reactive organomagnesium compound. thermofisher.commsu.edu These compounds, which became known as Grignard reagents, proved to be remarkably effective in reacting with carbonyl compounds like aldehydes and ketones to produce alcohols. thermofisher.comwikipedia.org The immense importance of this discovery for synthetic organic chemistry was quickly recognized, earning Victor Grignard the Nobel Prize in Chemistry in 1912. wikipedia.orgacs.orgebsco.com
The understanding of Grignard reagents has evolved significantly since their initial discovery. Early work by Wilhelm Schlenk and his son revealed that the simple formula "RMgX" is an oversimplification. acs.org They demonstrated that in solution, an equilibrium exists between the organomagnesium halide (RMgX) and the corresponding diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂) species. acs.orgwikipedia.org This phenomenon is now known as the Schlenk Equilibrium. Further research has elucidated the complex nature of these reagents in solution, where they can exist as monomers, dimers, or higher-order aggregates, often coordinated with solvent molecules. wikipedia.orglibretexts.org
Contemporary Relevance in Advanced Synthetic Strategies
Over a century after their discovery, Grignard reagents remain highly relevant and are integral to many advanced synthetic strategies. acs.orgnumberanalytics.com Their application is a key step in the synthesis of numerous commercial products, including active pharmaceutical ingredients (APIs), agrochemicals, and fine chemicals. marketsandmarkets.commarketsandmarkets.comresearchandmarkets.com
In the pharmaceutical industry, Grignard reactions are employed in the manufacture of a wide range of drugs. numberanalytics.comresearchgate.net Notable examples include the synthesis of Tamoxifen, a drug used to treat breast cancer, and the production of key intermediates for Fluconazole, an antifungal agent. numberanalytics.comresearchgate.net The ability of Grignard reagents to efficiently construct complex molecular architectures makes them invaluable in drug discovery and development. marketsandmarkets.commarketsandmarkets.com
Modern advancements continue to expand the utility of Grignard chemistry. The development of "turbo-Grignard" reagents, which include lithium chloride to enhance reactivity, allows for transformations that are difficult to achieve with classical Grignard reagents. nih.gov Furthermore, the integration of Grignard reactions into continuous flow manufacturing processes offers improved safety, efficiency, and scalability for industrial applications. researchgate.netnih.gov Asymmetric synthesis, which uses chiral catalysts to control the stereochemistry of a reaction, has also been successfully applied to Grignard additions, enabling the selective production of specific stereoisomers of complex molecules. numberanalytics.com
Classification and General Reactivity of Aryl Grignard Reagents
Grignard reagents are broadly classified based on the nature of the organic group (R) attached to the magnesium atom. When this group is an aryl group (a substituent derived from an aromatic ring), the compound is known as an aryl Grignard reagent. These reagents, with the general formula ArMgX, are particularly important for synthesizing substituted aromatic compounds. wikipedia.orgchemguide.co.uk The specific compound of focus, Magnesium, bromo(3-chloro-4-methylphenyl)- , falls into this class.
Aryl Grignard reagents are generally more stable but less reactive than their alkyl counterparts, a characteristic that allows for more controlled and selective reactions. researchandmarkets.com They are indispensable tools for creating aryl-aryl or aryl-alkyl bonds and for introducing functional groups onto aromatic rings. researchandmarkets.com
Structural Diversity of Aryl Organomagnesium Halides
The structural diversity of aryl Grignard reagents stems from the variety of possible aryl groups and halogens. The aryl group can be a simple phenyl ring or a more complex, substituted aromatic or heteroaromatic system. The halogen (X) is typically bromine or chlorine, as iodides can be overly reactive and fluorides are often difficult to prepare. libretexts.org
Magnesium, bromo(3-chloro-4-methylphenyl)- serves as a specific example of this class. Its structure consists of a magnesium atom bonded to a bromine atom and a 3-chloro-4-methylphenyl group.
| Property | Value |
|---|---|
| Chemical Formula | C₇H₆BrClMg |
| Synonyms | (3-Chloro-4-methylphenyl)magnesium bromide |
| Class | Aryl Grignard Reagent |
| Parent Aryl Halide | 1-Bromo-3-chloro-4-methylbenzene |
| Typical Solvents | Tetrahydrofuran (B95107) (THF), Diethyl ether (Et₂O) |
Fundamental Principles of Grignard Reactivity as Nucleophiles and Bases
The reactivity of Grignard reagents is defined by the polar nature of the carbon-magnesium bond. Due to the significant difference in electronegativity between carbon (~2.55) and magnesium (~1.31), the bond is highly polarized, with the carbon atom bearing a partial negative charge (δ-) and the magnesium atom a partial positive charge (δ+). masterorganicchemistry.com This polarization makes the carbon atom attached to magnesium both strongly nucleophilic and strongly basic. masterorganicchemistry.commasterorganicchemistry.com
As a Nucleophile: The primary role of a Grignard reagent in synthesis is as a nucleophile. masterorganicchemistry.comchemguide.co.uk The electron-rich carbon atom readily attacks electrophilic centers, most notably the carbonyl carbon of aldehydes, ketones, and esters. chemistrysteps.compressbooks.pub This nucleophilic addition is the key step in forming a new carbon-carbon bond and is central to the synthesis of alcohols from carbonyl compounds. mt.comyoutube.com
Reaction with formaldehyde (B43269) yields a primary alcohol. organic-chemistry.org
Reaction with other aldehydes produces a secondary alcohol. youtube.comorganic-chemistry.org
Reaction with ketones results in a tertiary alcohol. youtube.comorganic-chemistry.org
Reaction with esters requires two equivalents of the Grignard reagent and yields a tertiary alcohol. masterorganicchemistry.com
Reaction with carbon dioxide, followed by an acidic workup, produces a carboxylic acid. chemguide.co.ukmasterorganicchemistry.com
Reaction with epoxides leads to the formation of an alcohol after ring-opening. masterorganicchemistry.comchemistrysteps.com
As a Base: Grignard reagents are also extremely strong bases, a property that must be carefully managed during reactions. masterorganicchemistry.comquora.com They will readily react with any compound that has an acidic proton, such as water, alcohols, amines, or terminal alkynes. chemguide.co.ukmasterorganicchemistry.com This acid-base reaction is typically faster than nucleophilic addition and will consume the Grignard reagent, converting it into the corresponding hydrocarbon. chemguide.co.uk For this reason, Grignard reactions must be carried out under strictly anhydrous (dry) conditions, using aprotic solvents like diethyl ether or THF. byjus.commasterorganicchemistry.com
Properties
CAS No. |
515158-85-7 |
|---|---|
Molecular Formula |
C7H6BrClMg |
Molecular Weight |
229.78 g/mol |
IUPAC Name |
magnesium;1-chloro-2-methylbenzene-5-ide;bromide |
InChI |
InChI=1S/C7H6Cl.BrH.Mg/c1-6-4-2-3-5-7(6)8;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
XQLVSPRXTWDGNL-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=[C-]C=C1)Cl.[Mg+2].[Br-] |
Origin of Product |
United States |
Synthetic Methodologies for Bromo 3 Chloro 4 Methylphenyl Magnesium
Direct Synthesis from 1-Bromo-3-chloro-4-methylbenzene and Magnesium Metal
The reaction's success hinges on the selective reactivity of the carbon-bromine bond over the carbon-chlorine bond. Generally, the C-Br bond is weaker and more reactive towards magnesium insertion than the C-Cl bond, allowing for the preferential formation of the target Grignard reagent.
Optimization of Reaction Conditions and Solvent Systems
The successful formation of Bromo(3-chloro-4-methylphenyl)magnesium requires careful control over reaction conditions, particularly the choice of solvent and the activation of the magnesium metal. wikipedia.orgwvu.edu
Ethereal solvents are essential for the synthesis and stability of Grignard reagents. quora.com These solvents, such as Tetrahydrofuran (B95107) (THF) and Diethyl ether, are aprotic, meaning they lack acidic protons that would otherwise react with and decompose the highly basic Grignard reagent. wvu.eduquora.com
The primary roles of ethereal solvents are:
Solvation and Stabilization: Ethers possess lone pairs of electrons on their oxygen atoms which act as Lewis bases. They coordinate with the Lewis acidic magnesium center of the Grignard reagent, forming a stable complex. quora.comvedantu.comaskiitians.com This solvation is crucial for stabilizing the reagent in solution and preventing its precipitation. wikipedia.org
Facilitating Formation: The solvent molecules help to break down the magnesium halide lattice as it forms on the metal surface, exposing fresh magnesium for reaction. quora.com The coordination of the ether to the magnesium atom is believed to be integral to the mechanism of formation. utexas.edu
Table 1: Comparison of Common Ethereal Solvents for Grignard Synthesis
| Solvent | Formula | Boiling Point (°C) | Key Characteristics |
| Diethyl Ether | (C₂H₅)₂O | 34.6 | Traditional solvent; its high volatility can help control reaction temperature through reflux, but also requires careful handling. askiitians.com |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | Higher boiling point than diethyl ether; often a better solvent for aryl Grignard reagents, enhancing solubility and stability. wikipedia.orgquora.com |
A significant barrier to initiating Grignard synthesis is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal, preventing it from reacting with the organic halide. wikipedia.orgstackexchange.commnstate.edu To overcome this, various activators and initiators are employed.
Chemical Activators: Small quantities of activating agents are often added to etch the oxide layer and expose the reactive metal surface. stackexchange.com
Iodine (I₂): Reacts with magnesium to form magnesium iodide (MgI₂), disrupting the oxide layer. stackexchange.comresearchgate.net The disappearance of the characteristic purple iodine color is a visual indicator that the reaction has begun. stackexchange.com
1,2-Dibromoethane: This is a highly effective activator. It reacts with magnesium to produce ethylene (B1197577) gas and magnesium bromide (MgBr₂). wikipedia.orgstackexchange.com The observation of ethylene bubbles provides a clear sign of successful activation. wvu.edu
Mechanical Activation: Methods like crushing the magnesium pieces in situ or using ultrasound can physically break the oxide layer, exposing fresh metal surfaces. stackexchange.comresearchgate.net
Highly Reactive Magnesium (Rieke Magnesium): This is a specially prepared, highly reactive form of magnesium powder with a large surface area and a clean, oxide-free surface. adichemistry.comwikipedia.org It is produced by reducing a magnesium salt, such as MgCl₂, with an alkali metal like potassium. wikipedia.orgwikipedia.org Rieke magnesium can react with organic halides at much lower temperatures and can even form Grignard reagents from less reactive halides like aryl chlorides or fluorides. wikipedia.orgorganic-chemistry.orgriekemetals.com
Table 2: Common Activation Methods for Grignard Synthesis
| Activator/Method | Mechanism of Action | Observable Indication |
| Iodine (I₂) | Chemical etching of MgO layer via reaction with Mg. mnstate.eduresearchgate.net | Disappearance of purple iodine color. stackexchange.com |
| 1,2-Dibromoethane | Reacts with Mg to form MgBr₂ and ethylene gas. wikipedia.orgwvu.edu | Evolution of ethylene gas bubbles. stackexchange.com |
| Rieke Magnesium | Uses a pre-activated, high-surface-area form of Mg. adichemistry.comwikipedia.org | Reaction often initiates rapidly without a significant induction period. riekemetals.com |
| Mechanical Crushing/Ultrasound | Physically breaks the passivating oxide layer. stackexchange.com | Initiation of exotherm and/or visual changes in the reaction mixture. |
Grignard reactions are notorious for having an induction period, a delay before the reaction begins, which is then often followed by a vigorous and highly exothermic reaction. wikipedia.orgchemeurope.com This behavior presents a significant control challenge.
Induction Period: This delay is primarily caused by the time it takes for the activators to disrupt the magnesium oxide layer and for the reaction to self-sustain on the metal surface. mt.comresearchgate.net The presence of trace amounts of water or other protic impurities in the solvent or on the glassware can also prolong this period by reacting with and quenching the initially formed Grignard reagent. wvu.edumt.com
Exothermicity: Once initiated, the reaction is highly exothermic. chemeurope.com If a large amount of the aryl halide has been added during the induction period, the sudden onset of the reaction can lead to a dangerous temperature spike, potentially causing the solvent to boil violently and leading to a runaway reaction. mt.comresearchgate.net
Effective management involves adding only a small portion of the 1-bromo-3-chloro-4-methylbenzene solution initially and waiting for the reaction to start (indicated by a temperature increase or bubbling) before adding the remainder at a controlled rate to maintain a steady reflux. wiley-vch.de
Surface Phenomena and Heterogeneous Aspects of Formation
The formation of a Grignard reagent is a classic example of a heterogeneous reaction, occurring at the solid-liquid interface between the magnesium metal and the ethereal solution of the aryl halide. acs.orgalfredstate.edu The mechanism is believed to involve radical intermediates formed on the magnesium surface. utexas.edualfredstate.edu
The process is generally understood to begin with a single electron transfer (SET) from the magnesium metal to the aryl halide (R-X), forming an aryl radical (R•) and a radical anion which then fragments. utexas.eduiitk.ac.in These reactive species are thought to be "surface-adherent," meaning they remain largely bound to or in close proximity to the magnesium surface where they rapidly combine to form the RMgX reagent. alfredstate.edu This surface-bound nature helps to explain why side products from radical dimerization (e.g., biphenyl (B1667301) formation) are often minimized compared to what might be expected if the radicals were freely diffusing in solution. alfredstate.edu
Halogen-Magnesium Exchange Reactions for Bromo(3-chloro-4-methylphenyl)magnesium
An alternative and powerful method for preparing Grignard reagents, including Bromo(3-chloro-4-methylphenyl)magnesium, is the halogen-magnesium exchange. clockss.orgrsc.org This technique is particularly valuable for synthesizing highly functionalized organomagnesium compounds that may not be compatible with the conditions of direct synthesis. researchgate.netsigmaaldrich.com
The reaction involves treating the aryl halide (in this case, 1-bromo-3-chloro-4-methylbenzene) with a pre-formed, more reactive alkyl Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl). researchgate.net Often, lithium chloride (LiCl) is used as an additive (i-PrMgCl·LiCl), which breaks up magnesium aggregates and accelerates the exchange, allowing the reaction to proceed under milder, often cryogenic, conditions. clockss.orgresearchgate.net
The general equilibrium for the exchange is: Ar-Br + i-PrMgCl ⇌ Ar-MgBr + i-PrCl
The equilibrium favors the formation of the more stable aryl Grignard reagent. This method offers several advantages:
Mild Conditions: The exchange can often be performed at low temperatures, which preserves sensitive functional groups elsewhere in the molecule. sigmaaldrich.comharvard.edu
Homogeneous Reaction: Unlike the direct synthesis, this is a homogeneous reaction, which can lead to more predictable kinetics and easier initiation. clockss.org
Chemoselectivity: The exchange is highly selective for more reactive halogens. In the case of 1-bromo-3-chloro-4-methylbenzene, the bromine atom will undergo exchange preferentially over the chlorine atom, leading to the desired product. researchgate.netnih.gov
This method provides a strategic alternative for substrates where direct insertion of magnesium is sluggish or leads to significant side product formation. rsc.org
Utility of Organomagnesium Compounds in Mg-Halogen Exchange
The magnesium-halogen exchange reaction is a powerful method for the preparation of functionalized Grignard reagents that avoids the often harsh conditions of direct magnesium insertion. harvard.edu This technique involves the reaction of an organic halide with a pre-formed organomagnesium compound, typically an alkylmagnesium halide. harvard.edu Isopropylmagnesium chloride (iPrMgCl) and isopropylmagnesium bromide (iPrMgBr) are among the most common reagents used for this purpose. harvard.edu
A significant breakthrough in this area was the development of "turbo-Grignard" reagents, such as iPrMgCl·LiCl. researchgate.netrsc.org The addition of lithium chloride to the Grignard reagent breaks down organomagnesium aggregates, which enhances the reactivity and solubility of the Grignard reagent. rsc.orgnih.gov This increased reactivity allows the exchange reaction to proceed smoothly under milder conditions and at lower temperatures, which is crucial for tolerating sensitive functional groups like esters, nitriles, and even nitro groups. researchgate.netresearchgate.net The halogen-magnesium exchange using iPrMgCl·LiCl has been shown to be highly effective for a wide range of aryl and heteroaryl bromides. rsc.orgresearchgate.net The process is generally fast, with exchange rates increasing in the order of aryl chloride < aryl bromide < aryl iodide. thieme-connect.de This differential reactivity is key to the selective synthesis of Grignard reagents from polyhalogenated substrates.
The general utility of this method is summarized in the table below, showcasing the versatility of the iPrMgCl·LiCl reagent system with various functionalized aryl bromides.
| Aryl Bromide Substrate | Electrophile | Product | Yield (%) | Reference |
| 2,6-Dibromopyridine | Allyl bromide | 2-Allyl-6-bromopyridine | 89 | google.com |
| 3,5-Dibromopyridine | Allyl bromide | 3-Allyl-5-bromopyridine | 95 | google.com |
| Ethyl 4-bromobenzoate | Benzaldehyde | Ethyl 4-(hydroxy(phenyl)methyl)benzoate | 90 | scite.ai |
| 4-Bromobenzonitrile | Allyl bromide | 4-Allylbenzonitrile | 81 | thieme-connect.de |
This table presents a selection of functionalized Grignard reagents prepared via halogen-magnesium exchange and their subsequent reactions, demonstrating the broad applicability of the method.
Scope and Limitations with Substituted Aryl Halides
The synthesis of bromo(3-chloro-4-methylphenyl)magnesium from its precursor, 1-bromo-3-chloro-4-methylbenzene, presents a specific challenge of chemoselectivity. The molecule contains both a bromine and a chlorine substituent on the aromatic ring. The carbon-halogen bond strength decreases in the order C-F > C-Cl > C-Br > C-I. Consequently, the C-Br bond is weaker and generally more reactive than the C-Cl bond in magnesium-halogen exchange reactions. brainly.in This difference in reactivity allows for the selective formation of the Grignard reagent at the site of the bromine atom, leaving the chloro substituent intact. brainly.innih.gov
Limitations:
Aryl Chlorides: Direct Grignard formation from aryl chlorides is notoriously difficult and often requires higher boiling solvents like tetrahydrofuran (THF) and specific activation methods. reddit.com While Mg-halogen exchange with reagents like iPrMgCl·LiCl can work, the conditions are typically more forcing than for aryl bromides. thieme-connect.de
Functional Group Incompatibility: Traditional Grignard preparations are incompatible with acidic protons (e.g., alcohols, carboxylic acids) and certain carbonyl groups. masterorganicchemistry.combyjus.com While the halogen-exchange method offers greater tolerance, limitations still exist, especially at elevated temperatures.
Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with the starting halide, which leads to the formation of a biaryl impurity. researchgate.net Continuous production processes can help minimize this side reaction. researchgate.netchemrxiv.org
The expected selective reaction for 1-bromo-3-chloro-4-methylbenzene is illustrated below: 1-bromo-3-chloro-4-methylbenzene + i-PrMgCl → bromo(3-chloro-4-methylphenyl)magnesium + i-PrCl
This selectivity is crucial for ensuring that the desired Grignard reagent is formed, which can then be used in subsequent synthetic steps. The use of highly active Rieke magnesium has also been shown to enable the preparation of functionalized Grignard reagents from aryl bromides containing chloride groups at very low temperatures (-78 °C). organic-chemistry.org
Emerging Preparative Techniques
In response to the need for safer, more efficient, and environmentally benign chemical processes, emerging techniques such as mechanochemistry and flow chemistry are being applied to the synthesis of Grignard reagents.
Mechanochemical Approaches for Grignard Reagent Synthesis
Mechanochemistry, specifically using ball-milling techniques, offers a solvent-free or significantly solvent-reduced alternative for the synthesis of Grignard reagents. thieme-connect.com This method involves the mechanical activation of magnesium metal by milling it with an organic halide, often in the presence of a small amount of a liquid additive for liquid-assisted grinding (LAG). scite.ainih.gov This approach can overcome the passivation of the magnesium surface by its native oxide layer and can even be performed in the air. thieme-connect.comhokudai.ac.jp
The mechanochemical synthesis of Grignard reagents has been successfully applied to a variety of aryl bromides, yielding the corresponding carboxylic acids after quenching with CO2. nih.gov The reactions are often rapid and require minimal amounts of ethereal solvents. scite.ai For instance, a one-pot, three-step protocol has been developed for the preparation of Grignard reagents from organobromides in a ball mill, followed by carboxylation. nih.gov This method has shown good to excellent yields for various substrates. scite.ai
The table below shows results from mechanochemical carboxylation of various aryl bromides, which proceeds via the in-situ formation of the Grignard reagent.
| Aryl Bromide (R-Br) | Product (R-COOH) | Yield (%) | Reference |
| 4-Bromotoluene | 4-Methylbenzoic acid | 75 | nih.gov |
| 4-Bromoanisole | 4-Methoxybenzoic acid | 66 | nih.gov |
| 4-Bromobenzonitrile | 4-Cyanobenzoic acid | 81 | nih.gov |
| 4-Bromobiphenyl | Biphenyl-4-carboxylic acid | 78 | nih.gov |
| 2-Bromothiophene | Thiophene-2-carboxylic acid | 56 | nih.gov |
This table illustrates the effectiveness of mechanochemical Grignard formation and subsequent reaction for a range of substituted aryl bromides. Data adapted from Bolm, et al. nih.gov
This methodology could be directly applied to the synthesis of bromo(3-chloro-4-methylphenyl)magnesium, offering a greener and more efficient route compared to traditional solution-based methods. The mechanical forces in a ball mill would facilitate the direct insertion of magnesium into the C-Br bond of 1-bromo-3-chloro-4-methylbenzene.
Flow Chemistry Protocols for Continuous Generation of Bromo(3-chloro-4-methylphenyl)magnesium
Flow chemistry provides a safe, scalable, and highly efficient platform for the continuous generation of Grignard reagents. researchgate.netvapourtec.com The synthesis is typically carried out in a packed-bed reactor where a solution of the organic halide is passed through a column containing magnesium turnings. vapourtec.comacs.org This setup offers excellent control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety and product selectivity. acs.orgresearchgate.net The high surface-area-to-volume ratio in flow reactors allows for efficient heat dissipation, which is critical for the highly exothermic Grignard formation. acs.orgresearchgate.net
This approach has been successfully used for a range of aryl and alkyl halides, including chlorides and bromides. vapourtec.com The continuous production minimizes the accumulation of the highly reactive Grignard reagent, significantly enhancing the safety of the process, especially on an industrial scale. researchgate.netvapourtec.com Furthermore, continuous flow systems can suppress the formation of byproducts like the Wurtz coupling product. chemrxiv.org Inline analytical techniques, such as IR spectroscopy, can be integrated into the flow setup to monitor the reaction in real-time, allowing for precise process control and optimization. acs.orgresearchgate.net
A continuous flow protocol for bromo(3-chloro-4-methylphenyl)magnesium would involve pumping a THF solution of 1-bromo-3-chloro-4-methylbenzene through a heated column packed with magnesium. The emerging product stream, containing the Grignard reagent, could then be directly introduced into a second reactor for a subsequent reaction, a process known as telescoping. researchgate.netvapourtec.com The use of iPrMgCl·LiCl in flow systems has also been demonstrated for halogen-magnesium exchange reactions, providing a pathway to highly functionalized Grignard reagents under continuous processing conditions. acs.orgresearchgate.net
| Halide Substrate | Grignard Yield (%) | Residence Time | Scale | Reference |
| Phenyl bromide | 98 | 1.25 min | Lab | acs.org |
| Isopropyl chloride | 93 | 1.25 min | Lab | acs.org |
| 4-Fluorobromobenzene | >95 | 20 s | Lab | acs.org |
| 4-Methoxybromobenzene | >95 | 20 s | Lab | acs.org |
| Chloromethylmagnesium chloride | up to 97 | 2.6 s (total) | Lab | nih.govnih.gov |
This table summarizes the efficiency of continuous flow Grignard synthesis for various substrates, highlighting the high yields and short reaction times achievable.
Fundamental Aspects of Bromo 3 Chloro 4 Methylphenyl Magnesium in Solution
Schlenk Equilibrium and Speciation in Ethereal Solutions
In ethereal solutions, Bromo(3-chloro-4-methylphenyl)magnesium is subject to the Schlenk equilibrium, a fundamental concept in Grignard chemistry named after its discoverer, Wilhelm Schlenk. acs.orgwikipedia.org This equilibrium describes the redistribution of the organic and halide substituents on the magnesium center.
The Schlenk equilibrium involves the reversible disproportionation of two molecules of the organomagnesium halide (RMgX) into one molecule of the diorganomagnesium compound (R₂Mg) and one molecule of the magnesium halide (MgX₂). wikipedia.orgwikipedia.org For the specific compound , where R is the 3-chloro-4-methylphenyl group and X is bromine, the equilibrium is represented as:
2 (3-Cl, 4-Me-C₆H₃)MgBr ⇌ (3-Cl, 4-Me-C₆H₃)₂Mg + MgBr₂
This equilibrium means that a solution of Bromo(3-chloro-4-methylphenyl)magnesium is not a single entity but a mixture of three distinct magnesium species. acs.orgwikipedia.org The position of this equilibrium is not fixed and is highly dependent on several factors, including the solvent and the total concentration of the reagent. wikipedia.orgnih.gov In addition to these monomeric forms, Grignard reagents are known to form dimers and higher oligomers, further complicating the solution's composition. researchgate.netwikipedia.org
The choice of ethereal solvent and the reagent's concentration have a profound impact on the distribution of species in the Schlenk equilibrium. wikipedia.orgrsc.org The solvent molecules, typically ethers like diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF), are not merely an inert medium; they are Lewis bases that coordinate to the electron-deficient magnesium center, forming complexes such as RMgX(L)₂, where L is the ether. wikipedia.orgwikipedia.org
The donor strength of the solvent plays a critical role. rsc.org THF is a stronger Lewis base than diethyl ether and coordinates more strongly to the magnesium atom. wikipedia.orgrsc.org This strong solvation tends to stabilize the monomeric organomagnesium halide, shifting the Schlenk equilibrium to the left, favoring the RMgX species. wikipedia.org Conversely, in less strongly coordinating solvents like diethyl ether, the equilibrium may be shifted more to the right, leading to a higher relative abundance of the R₂Mg and MgX₂ species. acs.org
Concentration is another key variable. At higher concentrations, the formation of dimeric and oligomeric aggregates, often bridged by halide atoms (Mg-X-Mg), becomes more prevalent. wikipedia.orgresearchgate.net At very low concentrations, monomeric species are generally favored.
Table 1: Influence of Solvent and Concentration on Grignard Reagent Speciation
| Factor | Condition | Effect on Equilibrium (2 RMgX ⇌ R₂Mg + MgX₂) | Predominant Species |
| Solvent | Tetrahydrofuran (THF) | Shifts left | Monomeric RMgX(THF)₂ |
| Diethyl Ether (Et₂O) | Shifts right; favors aggregation | Dimeric/Oligomeric aggregates, R₂Mg, MgX₂ | |
| Concentration | High | Favors aggregation and disproportionation | Dimers [(RMgX)₂], higher oligomers |
| Low | Favors monomeric forms | Monomeric RMgX |
Structural Characterization of Organomagnesium Aggregates (e.g., Monomers, Dimers, Oligomers)
The various species present in a solution of Bromo(3-chloro-4-methylphenyl)magnesium can aggregate to form a range of structures, from simple monomers to more complex dimers and oligomers. wikipedia.orgresearchgate.net The most common form of aggregation involves halide bridging, where two magnesium centers are linked by two halide atoms, forming a four-membered ring. researchgate.netnih.gov The existence of these aggregates has been confirmed through various analytical techniques and is crucial for understanding the reagent's reactivity. acs.orgresearchgate.net
Elucidating the complex solution structure of Grignard reagents requires sophisticated spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for studying the dynamic equilibria in Grignard solutions. researchgate.net While ¹H and ¹³C NMR can provide information on the organic moieties, the rapid exchange between different species at room temperature can lead to averaged signals. researchgate.net By lowering the temperature, this exchange can be slowed, sometimes allowing for the resolution of signals for individual species. researchgate.net More specifically, ²⁵Mg NMR spectroscopy is highly informative as it directly probes the chemical environment of the magnesium nucleus, enabling the distinction between RMgX, R₂Mg, and MgX₂ species. nih.gov
Infrared (IR) Spectroscopy : Fourier-transform infrared (FTIR) spectroscopy is particularly useful for monitoring the formation of Grignard reagents in real-time. acs.orgresearchgate.net The technique can track the disappearance of the organic halide's characteristic bands and the appearance of new bands associated with the carbon-magnesium bond and the coordinated ether solvent. acs.orgacs.org This makes it an invaluable tool for process analytical technology (PAT) to ensure reaction initiation and completion safely. acs.org
Table 2: Spectroscopic Techniques for Characterization of Grignard Reagent Solutions
| Technique | Information Obtained | Relevance to Bromo(3-chloro-4-methylphenyl)magnesium |
| ¹H and ¹³C NMR | Provides information on the structure and dynamic exchange of the 3-chloro-4-methylphenyl groups. | Characterizes the organic part of the different species in equilibrium. |
| ²⁵Mg NMR | Directly probes the magnesium environment. | Distinguishes between (Ar)MgBr, (Ar)₂Mg, and MgBr₂ species (where Ar = 3-chloro-4-methylphenyl). |
| FTIR Spectroscopy | Monitors vibrational frequencies of C-Mg and coordinated solvent bonds. | Used for real-time monitoring of the reagent's formation and stability. acs.orgresearchgate.net |
| Diffusion-Ordered Spectroscopy (DOSY) NMR | Measures diffusion coefficients to estimate the size of molecules/aggregates. | Helps differentiate between monomers, dimers, and higher oligomers in solution. researchgate.net |
Alongside experimental techniques, computational chemistry has become indispensable for understanding the behavior of Grignard reagents. rsc.org Quantum chemical methods, such as Density Functional Theory (DFT), allow for the detailed investigation of the structures, stabilities, and bonding of the various species present in solution. acs.orgnih.gov
Computational studies have provided significant insights:
They confirm that in ethereal solvents, the magnesium centers are typically tetracoordinate, binding to the organic group, the halide, and two solvent molecules in the case of a monomer. wikipedia.orgacs.org
Modeling has shown that dimeric structures, particularly those with double halide bridges, are often thermodynamically stable intermediates. nih.govacs.org
Ab initio molecular dynamics simulations have highlighted the crucial role of solvent dynamics in the mechanism of the Schlenk equilibrium. acs.orgresearchgate.net These studies show that the reaction often proceeds through less stable, asymmetrically solvated intermediates, emphasizing that the most stable species in solution is not necessarily the most reactive. acs.org Such models can predict the geometries and relative energies of solvated monomers, dimers, and other aggregates of Bromo(3-chloro-4-methylphenyl)magnesium, providing a molecular-level picture that is difficult to obtain experimentally. rsc.orgnih.gov
Reactivity and Mechanistic Investigations of Bromo 3 Chloro 4 Methylphenyl Magnesium
Nucleophilic Addition Reactions
As a typical Grignard reagent, bromo(3-chloro-4-methylphenyl)magnesium engages in a variety of nucleophilic addition reactions. These reactions are fundamental in organic synthesis for constructing more complex molecular architectures from simpler starting materials.
Addition to Carbonyl Compounds (Aldehydes, Ketones, Esters, Lactones)
The addition of bromo(3-chloro-4-methylphenyl)magnesium to carbonyl compounds is a cornerstone of its synthetic utility. The nucleophilic carbon of the Grignard reagent adds to the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond and, after an aqueous workup, an alcohol.
The reaction of bromo(3-chloro-4-methylphenyl)magnesium with various carbonyl compounds provides a reliable route to a range of substituted alcohols. libretexts.org The type of carbonyl compound used dictates the class of alcohol produced.
Aldehydes: Reaction with aldehydes, following hydrolysis, yields secondary alcohols. For instance, the addition to a simple aldehyde like acetaldehyde (B116499) would result in the formation of 1-(3-chloro-4-methylphenyl)ethanol.
Ketones: Tertiary alcohols are the product of the reaction with ketones. libretexts.org The addition to acetone, for example, would produce 2-(3-chloro-4-methylphenyl)propan-2-ol.
Esters: Esters react with two equivalents of the Grignard reagent. libretexts.org The initial addition leads to a ketone intermediate, which is more reactive than the starting ester and rapidly undergoes a second addition to form a tertiary alcohol. Two of the groups attached to the alcohol carbon originate from the Grignard reagent.
Lactones: Cyclic esters, or lactones, react similarly to acyclic esters. The ring opens upon the first addition of the Grignard reagent, and a second equivalent adds to the resulting ketone to yield a diol.
Table 1: Products from the Reaction of Bromo(3-chloro-4-methylphenyl)magnesium with Carbonyl Compounds
| Carbonyl Substrate | Initial Product (after addition) | Final Product (after hydrolysis) | Product Class |
| Formaldehyde (B43269) | Magnesium alkoxide | (3-Chloro-4-methylphenyl)methanol | Primary Alcohol |
| Other Aldehydes (e.g., Acetaldehyde) | Magnesium alkoxide | 1-(3-Chloro-4-methylphenyl)ethanol | Secondary Alcohol |
| Ketones (e.g., Acetone) | Magnesium alkoxide | 2-(3-Chloro-4-methylphenyl)propan-2-ol | Tertiary Alcohol |
| Esters (e.g., Ethyl acetate) | Ketone intermediate, then magnesium alkoxide | 2-(3-Chloro-4-methylphenyl)propan-2-ol | Tertiary Alcohol |
| Lactones (e.g., γ-Butyrolactone) | Ring-opened keto-alkoxide | 4-(3-Chloro-4-methylphenyl)pentane-1,4-diol | Diol |
When the carbonyl substrate is prochiral and contains different substituents, the nucleophilic addition of bromo(3-chloro-4-methylphenyl)magnesium can lead to the formation of a new stereocenter. In the absence of any chiral influence, the attack of the Grignard reagent from either face of the planar carbonyl group is equally probable, resulting in a racemic mixture of the two possible enantiomers. However, if a chiral center is already present in the carbonyl-containing molecule, diastereomeric products may be formed in unequal amounts, a phenomenon known as diastereoselectivity. The steric hindrance and electronic properties of both the Grignard reagent and the substrate play a crucial role in determining the stereochemical outcome.
In reactions with α,β-unsaturated carbonyl compounds, Grignard reagents can undergo either direct (1,2-) addition to the carbonyl carbon or conjugate (1,4-) addition to the β-carbon. While many Grignard reagents favor direct addition, the regioselectivity can be influenced by several factors, including the steric bulk of the Grignard reagent and the substrate, as well as the presence of catalytic amounts of certain metal salts, such as copper(I) salts, which are known to promote conjugate addition. For a sterically hindered Grignard reagent like bromo(3-chloro-4-methylphenyl)magnesium, the balance between 1,2- and 1,4-addition will be sensitive to the specific structure of the enone or enal.
Reactions with Carbon Dioxide for Carboxylic Acid Formation
The reaction of bromo(3-chloro-4-methylphenyl)magnesium with carbon dioxide is a classic and efficient method for the synthesis of carboxylic acids. The Grignard reagent acts as a strong nucleophile, attacking one of the electrophilic carbon-oxygen double bonds of CO2. This carboxylation reaction proceeds through a magnesium carboxylate salt intermediate. Subsequent acidification with a mineral acid in an aqueous workup protonates the carboxylate, yielding 3-chloro-4-methylbenzoic acid. This method is a valuable tool for introducing a carboxyl group onto an aromatic ring.
Additions to Nitriles and Imines
Bromo(3-chloro-4-methylphenyl)magnesium also undergoes nucleophilic addition to the carbon-nitrogen triple bond of nitriles and the carbon-nitrogen double bond of imines.
Nitriles: The addition of the Grignard reagent to a nitrile forms a magnesium salt of an imine. masterorganicchemistry.com This intermediate is not isolated but is hydrolyzed upon aqueous workup to yield a ketone. masterorganicchemistry.com For example, the reaction with acetonitrile, followed by hydrolysis, would produce 1-(3-chloro-4-methylphenyl)ethan-1-one. This two-step process provides a valuable route to ketones with a specific aryl group attached to the carbonyl carbon. masterorganicchemistry.com
Imines: The reaction with imines is analogous to the addition to carbonyl compounds. The nucleophilic 3-chloro-4-methylphenyl group adds to the electrophilic carbon of the imine, forming a new carbon-carbon bond. Subsequent hydrolysis of the resulting magnesium amide salt yields a secondary amine. This reaction is a useful method for the synthesis of N-substituted amines.
Reactivity with Epoxides and Other Electrophiles
Grignard reagents are well-known for their reactions with various electrophiles, including carbonyl compounds, nitriles, and strained ring systems like epoxides. The reaction of bromo(3-chloro-4-methylphenyl)magnesium with an electrophile involves the addition of the 3-chloro-4-methylphenyl group to the electrophilic center.
A documented example of its reactivity involves the reaction with trimethyl borate, an electrophile, to produce the corresponding boronic acid derivative. google.com This transformation highlights the utility of bromo(3-chloro-4-methylphenyl)magnesium in accessing organoboron compounds, which are valuable intermediates in further cross-coupling reactions. google.com
While specific studies detailing the reaction of bromo(3-chloro-4-methylphenyl)magnesium with epoxides are not prevalent, the general mechanism is well-established. The reaction of a Grignard reagent with an epoxide proceeds via a nucleophilic ring-opening mechanism. The aryl-magnesium bond attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. This SN2-type reaction typically occurs at the less sterically hindered carbon of the epoxide. Subsequent acidic workup protonates the resulting magnesium alkoxide to yield a β-substituted alcohol.
The general reactivity with other common electrophiles follows a similar pattern of nucleophilic addition. For instance, reaction with ketones, such as benzophenone, results in the formation of a tertiary alcohol after acidic workup. wisc.edu The Grignard reagent adds to the carbonyl carbon, forming a magnesium alkoxide intermediate which is then protonated. cerritos.edu
General Reaction with an Epoxide:

Cross-Coupling Reactions Involving Bromo(3-chloro-4-methylphenyl)magnesium
Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds by combining two different organic fragments with the aid of a transition metal catalyst. Bromo(3-chloro-4-methylphenyl)magnesium is an ideal nucleophilic partner in these reactions, particularly in Kumada-Tamao-Corriu (or simply Kumada) coupling.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium complexes are highly effective catalysts for cross-coupling reactions. The general catalytic cycle for a palladium-catalyzed Kumada coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. googleapis.com
Oxidative Addition : The active Pd(0) catalyst reacts with the organohalide (e.g., an aryl bromide), inserting into the carbon-halogen bond to form a Pd(II) complex.
Transmetalation : The organomagnesium reagent (bromo(3-chloro-4-methylphenyl)magnesium) transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate.
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst. googleapis.com
While specific studies on bromo(3-chloro-4-methylphenyl)magnesium are limited, research on the closely related isomer, 3-chloro-2-methylphenylmagnesium chloride, demonstrates the viability of this reaction. In a patented process, this isomer was successfully coupled with bromobenzene (B47551) using a palladium catalyst to produce 3-chloro-2-methyl-[1,1'-biphenyl] in high yield. organic-chemistry.org This suggests a similar high reactivity for bromo(3-chloro-4-methylphenyl)magnesium.
Table 1: Representative Palladium-Catalyzed Cross-Coupling of an Isomeric Grignard Reagent Data adapted from a study on the isomeric Grignard reagent 3-chloro-2-methylphenylmagnesium chloride and bromobenzene. organic-chemistry.org
| Catalyst System | Grignard Reagent | Electrophile | Yield (%) |
| Pd/C | 3-chloro-2-methylphenylmagnesium chloride | Bromobenzene | 82.5 |
This interactive table is based on data for a structurally similar compound and is illustrative of the expected reactivity.
Nickel-Catalyzed Cross-Coupling Reactions (e.g., Kumada Coupling)
Nickel catalysts are a cost-effective and highly reactive alternative to palladium for Kumada coupling reactions. google.com They are particularly effective for coupling aryl Grignard reagents with a variety of organic halides. nih.gov The mechanism is analogous to the palladium-catalyzed cycle but can also involve different oxidation states, such as Ni(I) and Ni(III), which can be advantageous for certain substrates, especially for activating more resilient C-Cl bonds or coupling with alkyl halides. nih.gov
A patent for the synthesis of (2-methyl[1,1'-biphenyl]-3-yl)-methanol describes the key step of coupling 3-chloro-2-methylphenylmagnesium chloride with a halobenzene using nickel(II) acetylacetonate (B107027) as a catalyst, achieving an 88.9% yield of the biphenyl (B1667301) product. organic-chemistry.org This demonstrates the high efficiency of nickel catalysts for this type of transformation with structurally related Grignard reagents. organic-chemistry.org
Nickel-catalyzed Kumada coupling is highly versatile. The reaction of bromo(3-chloro-4-methylphenyl)magnesium is expected to be compatible with a broad range of electrophiles.
Aryl Halides : Aryl bromides and iodides are excellent coupling partners. Due to nickel's higher reactivity, aryl chlorides, which are often challenging for palladium catalysts, can also be used effectively. nih.gov Research shows that nickel systems can display excellent chemoselectivity, for instance, reacting with an aryl bromide in the presence of a less reactive aryl chloride on the same molecule. nih.gov
Vinyl Halides : Vinyl bromides and chlorides readily participate in nickel-catalyzed cross-coupling, providing a direct route to substituted styrenes and other vinylarenes. The stereochemistry of the vinyl halide is typically retained in the product. nih.gov
Alkyl Halides : Coupling with alkyl halides is more challenging due to the potential for β-hydride elimination from the alkyl-nickel intermediate. However, specific nickel catalyst systems, often involving additives like 1,3-butadiene, have been developed to facilitate the cross-coupling of Grignard reagents with primary and secondary alkyl halides and tosylates.
Table 2: General Scope of Nickel-Catalyzed Kumada Coupling
| Grignard Type | Electrophile Type | Catalyst System Example | Typical Product |
| Aryl-MgBr | Aryl-Br | NiCl₂(dppp) | Biaryl |
| Aryl-MgBr | Vinyl-Cl | Ni(acac)₂ | Aryl-substituted alkene |
| Aryl-MgBr | Alkyl-Br | NiCl₂ / 1,3-butadiene | Alkyl-substituted arene |
This interactive table summarizes the general scope of the reaction.
The choice of ligand and the optimization of the catalyst system are critical for achieving high yields and selectivity in nickel-catalyzed cross-coupling.
Ligand Design : While simple nickel salts like NiCl₂ can be effective, phosphine (B1218219) ligands such as 1,3-bis(diphenylphosphino)propane (B126693) (dppp) are commonly used to stabilize the nickel center and modulate its reactivity. More recently, N-heterocyclic carbene (NHC) ligands have been shown to be highly effective, promoting the coupling of sterically hindered substrates and tertiary alkyl Grignard reagents with minimal side reactions. nih.govnih.gov
Catalyst Optimization : The efficiency of the reaction can be highly dependent on the specific nickel precursor and additives. For example, studies have shown that using a hydrated form of nickel chloride (e.g., NiCl₂·(H₂O)₁.₅) can significantly improve yields in certain Kumada couplings. nih.govnih.gov In other cases, particularly for reactions involving alkyl halides, the addition of 1,3-dienes like butadiene is essential to generate a highly active anionic nickel complex that promotes the desired coupling over side reactions.
Recent mechanistic studies suggest that the role of the Grignard reagent may extend beyond simply acting as a nucleophile. In what is termed bimetallic cooperation , the magnesium ion from the Grignard reagent is proposed to actively participate in the catalytic cycle.
In the context of nickel-catalyzed couplings, the Mg²⁺ cation is thought to coordinate to the halide of the electrophile, particularly for more inert bonds like C-F or C-Cl. This interaction polarizes the carbon-halogen bond, making it more susceptible to oxidative addition by the nickel center. This synergistic activation by both the nickel catalyst and the magnesium from the Grignard reagent can explain the high efficiency of these systems, especially for less reactive electrophiles. This cooperative effect is believed to be a key factor in the rate-determining and selectivity-determining steps of the catalytic cycle.
Iron-Catalyzed Cross-Coupling Reactions
Iron-catalyzed cross-coupling reactions have emerged as a cost-effective, environmentally benign, and highly efficient alternative to methods employing precious metals like palladium or nickel. gmu.edugmu.edu These reactions are particularly effective for coupling Grignard reagents with a variety of organic electrophiles. The use of simple and abundant iron salts, such as iron(III) acetylacetonate (Fe(acac)₃), as precatalysts makes this methodology attractive for both laboratory and industrial-scale synthesis. researchgate.netlookchem.com For a substrate like bromo(3-chloro-4-methylphenyl)magnesium, iron catalysis offers a powerful tool for the formation of carbon-carbon bonds.
The scope of iron-catalyzed cross-coupling is extensive, enabling the reaction of aryl Grignard reagents with aryl chlorides, tosylates, and triflates. gmu.edulookchem.com This is particularly advantageous as aryl chlorides are often more readily available and less expensive than the corresponding bromides or iodides. The reaction conditions are typically mild, often proceeding rapidly at or below room temperature, and demonstrate a high degree of functional group tolerance, accommodating esters, nitriles, ethers, and sulfonamides. gmu.edu
Research by Fürstner and co-workers has shown that the active catalytic species in these reactions are likely low-valent iron complexes, potentially "inorganic Grignard reagents" of the type [Fe(MgX)₂], which are formed in situ. gmu.edu This highly reduced iron species facilitates a rapid catalytic turnover. The mechanism is thought to differ based on the Grignard reagent's structure; reactions with methylmagnesium halides may proceed via iron-ate complexes, while Grignard reagents with more carbon atoms, such as the 3-chloro-4-methylphenyl group, likely involve these highly reduced iron clusters. researchgate.netnih.govacs.org
A key advantage of iron catalysis is its ability to effectively couple substrates prone to side reactions, such as those containing β-hydrogens. researchgate.netadichemistry.com While less relevant for aryl Grignards like bromo(3-chloro-4-methylphenyl)magnesium, this highlights the broad utility of the method. In the context of the target compound, iron-catalyzed coupling would be expected to proceed efficiently with various electrophiles. For instance, its reaction with another aryl halide would lead to the formation of a biaryl structure, a common motif in pharmaceuticals and materials science.
Below is a table illustrating typical yields for iron-catalyzed cross-coupling reactions between various aryl Grignard reagents and electrophiles, demonstrating the general applicability of this method.
| Aryl Grignard Reagent | Electrophile | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|
| p-Tolylmagnesium bromide | Chlorobenzene | FeF₃·3H₂O / SIPr·HCl | High | acs.org |
| Phenylmagnesium bromide | 1-Chloronaphthalene | Fe(acac)₃ / NMP | 95 | lookchem.com |
| 4-Methoxyphenylmagnesium bromide | 4-Chlorotoluene | FeCl₂ / TMEDA | 85 | nih.gov |
| Mesitylmagnesium bromide | Cyclohexenyl triflate | Fe(acac)₃ | 91 | nih.gov |
Transition-Metal-Free Coupling Methodologies
While transition metals offer powerful catalytic cycles for cross-coupling, concerns about cost, toxicity, and product contamination have driven the development of transition-metal-free alternatives. For Grignard reagents like bromo(3-chloro-4-methylphenyl)magnesium, these methods provide alternative pathways for C-C bond formation. researchgate.net
One prominent transition-metal-free approach involves a base-promoted homolytic aromatic substitution (HAS) mechanism. studylib.net Another significant pathway is the Sʀɴ1 (substitution, radical-nucleophilic, unimolecular) mechanism. lookchem.com In 2011, Shirakawa and Hayashi reported a transition-metal-free coupling of aryl halides with aryl Grignard reagents proceeding via an Sʀɴ1 mechanism. researchgate.net This process is initiated by a single-electron transfer (SET) from a nucleophile to the aryl halide, generating a radical anion which then fragments to an aryl radical and a halide ion. The aryl radical can then react with the aryl Grignard reagent. lookchem.com The reaction is often promoted thermally, requiring elevated temperatures. researchgate.net
Another innovative metal-free method utilizes organic oxidants. For example, 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) can mediate the cross-coupling of aryl Grignard reagents with alkynyl Grignard reagents. nih.gov This approach avoids metal catalysts entirely, offering a "greener" synthetic route. nih.gov The reaction tolerates various functional groups, which would be advantageous for a substituted compound like bromo(3-chloro-4-methylphenyl)magnesium. nih.gov
The formation of biaryl compounds from aryl Grignard reagents and aryl halides can also occur under thermal conditions without any catalyst, though this often requires harsh conditions and may suffer from low selectivity. mnstate.edu The feasibility and efficiency of these reactions are highly dependent on the specific substrates and reaction conditions. For bromo(3-chloro-4-methylphenyl)magnesium, coupling via an Sʀɴ1 pathway with a suitable aryl iodide or bromide in a non-polar solvent like toluene (B28343) at high temperature would be a plausible transition-metal-free strategy. lookchem.com
The table below presents examples of transition-metal-free cross-coupling reactions involving aryl Grignard reagents.
| Aryl Grignard Reagent | Coupling Partner | Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| Phenylmagnesium bromide | 2-Iodonaphthalene | Toluene, 110 °C | Biaryl | 98 | researchgate.net |
| o-Tolylmagnesium bromide | 2-Bromonaphthalene | Toluene, NaOtBu, 110 °C | Biaryl | 91 | lookchem.com |
| o-Tolylmagnesium bromide | 1-Phenyl-2-(trimethylsilyl)acetylene (via its Grignard) | TEMPO, THF, reflux | Internal Alkyne | 94 | nih.gov |
| 4-Methoxyphenylmagnesium bromide | 4-Iodoanisole | Toluene, 110 °C | Biaryl | 95 | lookchem.com |
Mechanistic Pathways of Grignard Reactions
The reactions of Grignard reagents, including bromo(3-chloro-4-methylphenyl)magnesium, are mechanistically complex. The exact pathway can be influenced by the substrate, the Grignard reagent itself, the solvent, and the presence of any catalysts or additives. Two major mechanistic paradigms are often in competition: the polar (nucleophilic addition) mechanism and the single electron transfer (SET) mechanism.
Competing Polar (Nucleophilic Addition) and Single Electron Transfer (SET) Mechanisms
The classical Grignard reaction is depicted as a polar, nucleophilic addition where the carbanionic portion of the Grignard reagent attacks an electrophilic center, such as the carbon of a carbonyl group. libretexts.orglibretexts.org This typically proceeds through a cyclic transition state, often a six-membered ring, involving the magnesium atom coordinating to the electrophile's heteroatom. youtube.com
However, substantial evidence supports the existence of an alternative pathway involving single electron transfer (SET). In the SET mechanism, the Grignard reagent first donates an electron to the substrate, creating a radical anion from the substrate and a radical cation from the Grignard reagent. These radical intermediates then recombine to form the product. The observation of side products arising from radical coupling provides evidence for the SET pathway. youtube.com For aryl Grignard reagents like bromo(3-chloro-4-methylphenyl)magnesium, the stability of the potential aryl radical intermediate can make the SET pathway more accessible compared to some alkyl Grignards.
Substrate-Dependent Mechanistic Divergence
The choice between the polar and SET mechanisms is not absolute and is highly dependent on the nature of the substrate. Sterically hindered ketones, for example, are more likely to react via an SET mechanism because the direct nucleophilic attack is sterically impeded. researchgate.net The reduction potential of the substrate is also a critical factor; substrates that are easily reduced are more likely to accept an electron and proceed via the SET pathway.
For bromo(3-chloro-4-methylphenyl)magnesium, reaction with a simple, unhindered aldehyde would likely favor the polar nucleophilic addition mechanism. Conversely, reaction with a substrate known to be a good electron acceptor, such as a nitroaromatic compound or certain hindered ketones, would likely exhibit characteristics of an SET mechanism. The electronic properties of the 3-chloro-4-methylphenyl group itself—with the chlorine atom being electron-withdrawing and the methyl group electron-donating—will also modulate the nucleophilicity and reduction potential of the Grignard reagent, influencing its propensity to engage in one pathway over the other.
Computational Insights into Transition States and Intermediates
Computational studies, primarily using Density Functional Theory (DFT), have provided profound insights into the intricate details of Grignard reaction mechanisms. gmu.edunih.govchemrxiv.org These studies allow for the modeling of transition states and intermediates that are often too transient to be observed experimentally. chemrxiv.org
Calculations have helped to elucidate the structures of various reactive species in solution, including monomers, dimers, and solvent-complexed aggregates of the Grignard reagent, all of which can be involved in the reaction. nih.gov For the polar pathway, computational models of the six-membered ring transition state have confirmed its stability and role in nucleophilic additions to carbonyls. nih.gov
For the SET mechanism, computational chemistry can model the process of electron transfer and the subsequent fate of the resulting radical ions. Theoretical studies on the reaction of Grignard reagents with aromatic systems have explored the energy barriers for both inner-sphere (polar) and outer-sphere (SET) electron transfer, providing a rationale for the observed reactivity and selectivity. nih.gov For a complex molecule like bromo(3-chloro-4-methylphenyl)magnesium, computational modeling could predict the relative energies of the transition states for polar addition versus SET, offering a prediction of the most likely reaction pathway with a given electrophile. gmu.edugmu.edu
Side Reactions: Reduction and Enolization
In addition to the desired coupling or addition, Grignard reactions can be complicated by side reactions, primarily reduction and enolization. researchgate.net
Reduction: If the Grignard reagent possesses a hydrogen atom on the β-carbon relative to the magnesium atom, it can act as a reducing agent. The reaction proceeds via a cyclic transition state where a hydride is transferred from the Grignard reagent to the carbonyl carbon, reducing the ketone or aldehyde to an alcohol and generating an alkene from the Grignard reagent. While aryl Grignards like bromo(3-chloro-4-methylphenyl)magnesium lack β-hydrogens and thus cannot directly participate in this type of reduction, reduction can still be observed in iron-catalyzed cross-coupling reactions, where aryl bromides and iodides may be prone to reductive dehalogenation in the presence of the iron catalyst. gmu.edu
Enolization: Grignard reagents are strong bases (the pKa of the conjugate acid, an arene, is >40) and can deprotonate acidic α-hydrogens of carbonyl compounds. adichemistry.comresearchgate.net This is a competing reaction to nucleophilic addition. If the carbonyl substrate is sterically hindered, or if the Grignard reagent is particularly bulky, the acid-base reaction (enolization) can become the dominant pathway. adichemistry.com The resulting enolate is unreactive toward further Grignard reagent addition, and upon aqueous workup, it is protonated to regenerate the starting ketone. For bromo(3-chloro-4-methylphenyl)magnesium reacting with a sterically hindered ketone possessing acidic α-protons, enolization would be a significant competing side reaction.
Homocoupling Pathways
Information not available.
Barbier-Type Reactions: Concurrent Formation and Reaction
Information not available.
Table of Compounds Mentioned
Since no specific reactions or compounds related to the reactivity of bromo(3-chloro-4-methylphenyl)magnesium could be discussed, a table of mentioned compounds cannot be generated.
Computational and Theoretical Studies on Bromo 3 Chloro 4 Methylphenyl Magnesium Reactivity
Quantum-Chemical Calculations for Reaction Mechanisms
Quantum-chemical calculations are indispensable tools for mapping the intricate reaction pathways of Grignard reagents. These methods allow for the detailed investigation of transition states and intermediates that are often too transient to be observed experimentally.
The formation and reaction of Grignard reagents involve multiple steps, each with a characteristic energy profile. For aryl Grignard reagents, a key area of study is the Schlenk equilibrium, which describes the disproportionation of the Grignard reagent (RMgX) into its symmetric counterparts (R₂Mg and MgX₂). Computational studies on analogous systems, such as thiophene (B33073) Grignard reagents, have utilized methods like the Growing String Method to explore the potential energy surface of this equilibrium. These studies have identified various bridged dimeric intermediates, with μ-chloro bridged structures often being the most stable. youtube.com The transition states connecting these intermediates involve the rearrangement of solvent molecules and the formation and breaking of Mg-C and Mg-halogen bonds. youtube.com
For the reactions of Grignard reagents, such as the addition to a carbonyl group, DFT calculations have been instrumental in mapping out the reaction coordinates. Studies on the reaction of methylmagnesium chloride with formaldehyde (B43269) have revealed a mechanism involving a dimeric Grignard reagent, where the carbonyl compound coordinates to the magnesium centers. aps.org The transition state for the C-C bond formation is a four-centered structure. aps.org It is plausible that the reaction of bromo(3-chloro-4-methylphenyl)magnesium with electrophiles follows a similar pathway, influenced by the steric and electronic effects of the chloro and methyl substituents on the phenyl ring.
A generalized energy profile for a Grignard reaction with a carbonyl compound, based on computational studies of analogous systems, can be conceptualized as follows:
| Reaction Step | Description | Relative Energy (kcal/mol) - Illustrative |
| Reactants | Separated Grignard reagent and carbonyl compound | 0 |
| Coordination Complex | Formation of a complex between the Grignard reagent and the carbonyl group | -5 to -15 |
| Transition State | Four-centered transition state leading to C-C bond formation | +5 to +15 |
| Product Complex | Formation of the magnesium alkoxide product | -20 to -40 |
This table presents illustrative energy ranges based on computational studies of various Grignard reactions and is intended to provide a general model for the reaction of bromo(3-chloro-4-methylphenyl)magnesium.
The solvent plays a crucial role in the structure and reactivity of Grignard reagents. Ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether are known to coordinate with the magnesium center, influencing the position of the Schlenk equilibrium and the reactivity of the organometallic species. researchgate.net
Computational chemistry addresses solvent effects through both explicit and implicit models. wikipedia.org In explicit models, individual solvent molecules are included in the calculation, providing a detailed picture of the immediate solvation shell. researchgate.net This approach is computationally expensive but can capture specific solvent-solute interactions. Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a specific dielectric constant. wikipedia.orggithub.io These models are more computationally efficient and are widely used to calculate solvation free energies. youtube.comgithub.iorsc.org
For bromo(3-chloro-4-methylphenyl)magnesium, the choice of solvent would significantly impact the aggregation state and, consequently, its nucleophilicity. Theoretical studies on similar systems have shown that increasing the coordination of the solvent can facilitate the rearrangement of ligands around the magnesium center. researchgate.net The use of solvation models in DFT calculations allows for the prediction of how different solvent environments would affect the reaction rates and equilibria of this specific Grignard reagent. rsc.org
The analysis of bonding and electronic structure in transition states provides deep insights into the nature of chemical reactions. Techniques like Natural Bond Orbital (NBO) analysis are used to understand the charge distribution and orbital interactions during the reaction. In the transition state of a Grignard addition to a carbonyl, for instance, there is a significant charge transfer from the carbanionic carbon of the Grignard reagent to the carbonyl carbon.
For a hypothetical transition state involving bromo(3-chloro-4-methylphenyl)magnesium, the electronic nature of the substituents would play a key role. The chlorine atom, being electron-withdrawing, would influence the charge distribution on the aromatic ring, potentially affecting the nucleophilicity of the carbanionic carbon. The methyl group, being electron-donating, would have an opposing effect. Computational analysis of the electronic structure of the transition state would quantify these effects. arxiv.org
| Parameter | Description | Expected Influence of Substituents on Bromo(3-chloro-4-methylphenyl)magnesium |
| Natural Population Analysis (NPA) Charges | Provides the charge distribution on each atom. | The chlorine atom will increase the positive charge on the adjacent carbon, while the methyl group will slightly decrease it. The carbanionic carbon will have a significant negative charge. |
| Wiberg Bond Index (WBI) | Measures the bond order between two atoms. | In the transition state, the WBI of the forming C-C bond would be significant, while the C-Mg bond would show a decreased bond order compared to the reactant. |
| Orbital Interactions | Analysis of the interaction between the HOMO of the Grignard reagent and the LUMO of the electrophile. | The energy and shape of the HOMO of bromo(3-chloro-4-methylphenyl)magnesium will be modulated by the electronic effects of the chloro and methyl groups, influencing the reaction barrier. |
This table outlines the expected trends based on the known electronic effects of the substituents and general principles of Grignard reaction mechanisms.
Ab Initio Molecular Dynamics Simulations
Ab initio molecular dynamics (AIMD) simulations offer a way to study the dynamic behavior of chemical systems by calculating the forces on the atoms from first principles at each step of the simulation. uni-muenchen.deyoutube.com This method is particularly useful for studying complex processes in solution, such as the dynamics of the Schlenk equilibrium and the role of solvent reorganization in chemical reactions. nih.gov
Density Functional Theory (DFT) Studies on Reactivity and Selectivity
DFT is a powerful and widely used computational method for studying the electronic structure and reactivity of chemical systems. aps.org For Grignard reagents, DFT calculations can predict various properties that correlate with reactivity and selectivity.
The reactivity of bromo(3-chloro-4-methylphenyl)magnesium will be influenced by the electronic properties of the substituted phenyl ring. The presence of a chlorine atom generally makes the aryl group more electron-withdrawing, which could decrease the nucleophilicity of the Grignard reagent compared to an unsubstituted phenylmagnesium bromide. Conversely, the electron-donating methyl group would slightly counteract this effect.
In reactions with substrates containing multiple electrophilic sites, DFT can be used to predict the selectivity. For instance, in a cross-coupling reaction, the selectivity for oxidative addition at different carbon-halogen bonds can be rationalized by comparing the activation barriers calculated using DFT. walisongo.ac.id For bromo(3-chloro-4-methylphenyl)magnesium, DFT calculations could predict its reactivity towards different electrophiles and the regioselectivity of its reactions. For example, in reactions with substituted benzophenones, the stereochemical outcome is influenced by both steric and electronic factors that can be modeled with DFT.
| Property | Description | Relevance to Bromo(3-chloro-4-methylphenyl)magnesium |
| Frontier Molecular Orbitals (HOMO-LUMO gap) | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity. | A smaller HOMO-LUMO gap generally implies higher reactivity. The substituents on the phenyl ring will modulate this gap. |
| Global Reactivity Descriptors (Chemical Hardness, Electronegativity) | These concepts from conceptual DFT provide a framework for understanding reactivity. acs.org | Chemical hardness is a measure of resistance to charge transfer. A "softer" Grignard reagent is generally more reactive. |
| Reaction Barriers | The energy difference between the reactants and the transition state. | DFT can be used to calculate the activation energies for different reaction pathways, thus predicting the most likely mechanism and the selectivity of the reaction. |
This table summarizes key DFT-derived properties and their application to understanding the reactivity of bromo(3-chloro-4-methylphenyl)magnesium.
Advanced Methodologies in Grignard Reagent Research and Application
Flow Chemistry for Continuous Synthesis and Reaction Control
Flow chemistry has become a powerful technique for the synthesis of Grignard reagents, providing precise control over reaction conditions that are often difficult to manage in traditional batch setups. hes-so.chvapourtec.com This methodology involves continuously pumping reactants through a network of tubes or microreactors, enabling superior control over parameters like temperature, pressure, and reaction time. While specific studies focusing exclusively on the continuous flow synthesis of bromo(3-chloro-4-methylphenyl)magnesium are not extensively detailed in published literature, the principles and documented successes with a wide array of other aryl Grignard reagents demonstrate the clear applicability and benefits of this approach. vapourtec.comacs.org
The formation of Grignard reagents is a notoriously exothermic process, which can lead to thermal runaways, reduced yields, and significant safety hazards in large-scale batch reactors. aiche.orghes-so.chmt.com Flow chemistry systems mitigate these risks through their high surface-area-to-volume ratio, which allows for extremely efficient heat exchange and precise temperature control. hes-so.chvapourtec.com This enhanced heat transfer prevents the formation of localized hot spots, ensuring consistent reaction temperatures and minimizing the formation of byproducts like Wurtz coupling products. hes-so.ch
This level of control makes the process inherently safer and more reliable. vapourtec.com Consequently, scaling up production in a flow system is often more straightforward than in batch processing; instead of using larger, more hazardous reactors, production can be increased by simply running the system for a longer duration or by operating multiple systems in parallel. aiche.orgresearchgate.net For example, a continuous flow process for Grignard synthesis was successfully scaled to a pilot plant setup capable of a throughput of approximately 15 L/h, demonstrating the industrial viability of this technique. researchgate.net Studies have shown that transitioning from batch to continuous flow can increase the conversion of organic halides to their corresponding Grignard reagents from 85% to as high as 98%. aiche.org
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Advantage of Flow Chemistry |
|---|---|---|---|
| Heat Management | Difficult to control, risk of hot spots and thermal runaway. hes-so.ch | Superior heat transfer due to high surface-area-to-volume ratio. vapourtec.com | Enhanced safety and reduced byproduct formation. hes-so.chvapourtec.com |
| Scalability | Requires larger vessels, increasing safety risks. | Achieved by extending run time or parallelization ("scaling out"). aiche.org | Safer and more predictable scale-up. researchgate.net |
| Reaction Control | Poor mixing and temperature gradients. | Precise control over residence time, temperature, and mixing. hes-so.ch | Higher yields and purity. aiche.org |
| Safety | Accumulation of large quantities of reactive material. mt.com | Small reaction volumes at any given time, minimizing risk. vapourtec.com | Inherently safer process. vapourtec.com |
A key advantage of flow chemistry is the ability to integrate Process Analytical Technology (PAT) for real-time reaction monitoring. aiche.orgresearchgate.net Techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can be incorporated directly into the flow path. thieme-connect.comacs.orgresearchgate.net
Inline FTIR is particularly useful for tracking the consumption of the starting aryl halide and the formation of the Grignard reagent. mt.comacs.org This provides immediate feedback on reaction initiation, conversion rates, and stability, allowing for rapid process optimization and ensuring the quality of the final product. aiche.orgmt.com Similarly, inline NMR, including benchtop spectrometers, can offer detailed quantitative data on all species in the reaction mixture, which is crucial for understanding complex reaction kinetics and optimizing process parameters for maximum yield and safety. researchgate.netthieme-connect.comresearchgate.net This continuous stream of data enables automated control and robust operation, as demonstrated in multi-day manufacturing runs that achieved daily productivities of up to 1.5 kg. aiche.org
The instability and high reactivity of Grignard reagents often complicate their handling and storage. vapourtec.comchemicalindustryjournal.co.uk Flow chemistry enables a "telescoped" or "one-pot" synthesis, where the Grignard reagent is generated in-situ and immediately consumed in a subsequent reaction within the same continuous line. vapourtec.comucd.ie
In such a setup, a stream of the organic halide, like 5-bromo-1-chloro-2-methylbenzene, would be passed through a reactor packed with magnesium to form the bromo(3-chloro-4-methylphenyl)magnesium. vapourtec.com This stream is then directly merged with a stream of an electrophile (e.g., an aldehyde, ketone, or ester) in a second reactor, leading to the desired carbon-carbon bond formation. vapourtec.comyoutube.com This approach avoids the isolation of the sensitive Grignard intermediate, which minimizes decomposition, reduces waste from workup steps, and enhances operator safety by avoiding contact with hazardous intermediates. ucd.ie This strategy has been successfully applied to synthesize a variety of products, including complex pharmaceutical intermediates, showcasing its efficiency and robustness. ucd.ieacs.org
Mechanochemistry for Environmentally Conscious Synthesis
Mechanochemistry, which utilizes mechanical force from methods like ball-milling to induce chemical reactions, presents a compelling green alternative to traditional solvent-based synthesis. ucl.ac.uknih.gov This technique is particularly well-suited for the formation of Grignard reagents, offering a path to reduce or eliminate the need for flammable and anhydrous organic solvents. researchgate.netorganic-chemistry.org
A significant environmental drawback of conventional Grignard synthesis is its reliance on large quantities of dry ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). acs.orgorganic-chemistry.org Mechanochemical methods, such as ball-milling magnesium with an organic halide, can proceed under solvent-free or near solvent-free conditions. hokudai.ac.jpnih.gov In a process known as liquid-assisted grinding (LAG), only a catalytic amount of solvent is added, which is often sufficient to facilitate the reaction. hokudai.ac.jpresearchgate.net
| Method | Conditions | Key Feature | Reference |
|---|---|---|---|
| Solvent-Free Milling | Magnesium powder + organohalide in a ball mill. | Eliminates bulk organic solvents, producing a manipulable solid powder. | nih.gov |
| Liquid-Assisted Grinding (LAG) | Magnesium metal + organohalide + catalytic amount of solvent (e.g., THF) in a ball mill. | Drastically reduces solvent use while achieving high yields (up to 94%); can be performed in air. | hokudai.ac.jporganic-chemistry.org |
The mechanical energy supplied during ball-milling plays a crucial role in activating the magnesium metal. acs.orgucl.ac.uk The grinding action continuously breaks apart the metal particles, abrading the passivating surface layer of magnesium oxide and exposing fresh, highly reactive metal surfaces. stackexchange.com This mechanical activation can overcome the induction period often seen in batch reactions and can facilitate the reaction of less reactive halides, such as aryl chlorides. acs.orgstackexchange.com
This enhanced reactivity can sometimes lead to different reaction pathways or selectivities compared to solution-based chemistry. nih.gov The high concentration of reagents and the unique energetic environment inside the milling jar can promote reactions that are otherwise inefficient. youtube.com While specific data on the mechanochemical synthesis of bromo(3-chloro-4-methylphenyl)magnesium is scarce, the successful application of ball-milling to generate a wide variety of organomagnesium and other organometallic reagents from aryl halides strongly supports its potential for this specific compound. researchgate.netnih.gov The technique has been shown to be effective for preparing Grignard reagents that can then be used in subsequent transformations like nucleophilic additions or cross-coupling reactions. ucl.ac.ukorganic-chemistry.org
Advanced Spectroscopic Characterization Techniques Applied to Understanding Reactivity
Understanding the precise nature of the active species in a Grignard reaction is crucial for controlling its outcome. The reactivity of Magnesium, bromo(3-chloro-4-methylphenyl)- is dictated by its structure, its interaction with the solvent, and its aggregation state in solution. Advanced spectroscopic methods provide a window into these transient and highly sensitive systems, often allowing for in-situ analysis without disturbing the delicate equilibrium.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the structure and dynamic processes of Grignard reagents in solution. harvard.edu By examining the chemical shifts, coupling constants, and signal shapes at various temperatures, researchers can gain detailed information about the configurational stability of the carbon-magnesium bond and the kinetics of exchange processes. harvard.eduharvard.edu
For aryl Grignard reagents like Magnesium, bromo(3-chloro-4-methylphenyl)-, the carbon atom bonded to magnesium is sp²-hybridized. Generally, sp²-hybridized centers in Grignard reagents exhibit high configurational stability, meaning they are slow to invert. harvard.edu However, NMR studies reveal the dynamic nature of the Schlenk equilibrium and solvent exchange. X-ray crystallography has shown that solid phenylmagnesium bromide dietherate exists as a monomer with the magnesium atom tetrahedrally coordinated to the phenyl group, a bromine atom, and two ether molecules. harvard.edu In solution, however, the situation is more complex due to the rapid interconversion of various species.
Temperature-dependent NMR studies are particularly insightful. At room temperature, the exchange between different magnesium species (RMgBr, R₂Mg, and MgBr₂) is often fast on the NMR timescale, resulting in time-averaged signals. Upon cooling, this exchange can be slowed, allowing for the observation of distinct signals for the individual species in solution. This provides data on the equilibrium position and the activation barriers for the exchange processes. harvard.edu For Magnesium, bromo(3-chloro-4-methylphenyl)-, ¹H and ¹³C NMR would allow for the characterization of the aromatic protons and carbons, with the C-Mg carbon showing a characteristic upfield shift. Variable temperature experiments would elucidate the dynamics of solvent coordination and the Schlenk equilibrium, providing critical data for understanding its reactivity in different ethereal solvents like diethyl ether or tetrahydrofuran (THF).
| Carbon Atom | Expected Chemical Shift Range (ppm) for Ar-MgBr | Expected Chemical Shift Range (ppm) for Ar₂Mg | Notes |
|---|---|---|---|
| C-Mg (ipso-carbon) | 160 - 170 | 165 - 175 | Highly deshielded due to the electropositive magnesium. The precise shift is sensitive to the Schlenk equilibrium position. |
| C-Cl | 130 - 140 | 130 - 140 | The presence of the electronegative chlorine atom influences the shift of the attached carbon. |
| C-CH₃ | 135 - 145 | 135 - 145 | The position of the methyl-substituted carbon. |
| Aromatic C-H | 115 - 140 | 115 - 140 | Shifts are influenced by the electronic effects of the chloro, methyl, and magnesiobromide groups. |
| -CH₃ | 20 - 25 | 20 - 25 | The chemical shift of the methyl group carbon. |
Raman spectroscopy is an invaluable process analytical technology (PAT) tool for the real-time, in-situ monitoring of chemical reactions, including the formation and consumption of Grignard reagents. researchgate.netaiche.orgmdpi.com This non-destructive technique relies on the inelastic scattering of monochromatic light, providing a vibrational fingerprint of the molecules present in the reaction mixture. bruker.com Its low sensitivity to water and its ability to be used with fiber optic probes make it ideal for analyzing air- and moisture-sensitive reactions in real-world reactor setups. mdpi.commdpi.com
In the context of preparing Magnesium, bromo(3-chloro-4-methylphenyl)-, Raman spectroscopy can monitor the reaction from start to finish. The formation of the Grignard reagent can be tracked by observing the disappearance of the starting material, 1-bromo-3-chloro-4-methylbenzene, and the appearance of new bands associated with the C-Mg bond of the product. Key vibrational modes, such as the C-Br stretching of the reactant, can be quantitatively monitored to determine the reaction endpoint. americanpharmaceuticalreview.com This ensures the complete conversion of the aryl halide and helps prevent the formation of byproducts.
Furthermore, during a subsequent reaction where Magnesium, bromo(3-chloro-4-methylphenyl)- acts as a nucleophile, Raman spectroscopy can track the consumption of the Grignard reagent and the formation of the desired product. spectroscopyonline.com By building a chemometric model based on the Raman spectra of known concentrations of reactants and products, a quantitative analysis of the reaction progress can be achieved. mdpi.com This allows for precise control over the reaction, improving yield and purity.
| Vibrational Mode | Species | Expected Wavenumber (cm⁻¹) | Application in Monitoring |
|---|---|---|---|
| C-Br Stretch | 1-bromo-3-chloro-4-methylbenzene (Reactant) | 250 - 350 | Disappearance indicates consumption of starting material. americanpharmaceuticalreview.com |
| C-Cl Stretch | Reactant & Product | 650 - 750 | This peak is expected to persist but may shift slightly upon Grignard formation. americanpharmaceuticalreview.com |
| Aromatic Ring Breathing | Reactant & Product | ~1000 | Characteristic of the phenyl ring; changes in this region can indicate structural modifications. researchgate.net |
| Aromatic C=C Stretch | Reactant & Product | ~1600 | A strong band that confirms the presence of the aromatic ring throughout the reaction. researchgate.net |
| C-Mg Stretch | Magnesium, bromo(3-chloro-4-methylphenyl)- (Product) | 400 - 550 | Appearance of this band signifies the formation of the Grignard reagent. |
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the electronic structure and local coordination environment of an absorbing atom. nih.gov It is uniquely suited for studying the magnesium center in Grignard reagents, offering insights that are often inaccessible by other methods. nih.govresearchgate.net An XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.govlibretexts.org
The XANES region provides information on the oxidation state and coordination geometry of the magnesium atom. libretexts.orgacs.org For Magnesium, bromo(3-chloro-4-methylphenyl)-, the position of the Mg K-edge absorption energy would shift depending on the effective charge on the magnesium, helping to distinguish between different species in the Schlenk equilibrium. nih.govnih.gov For instance, the coordination environment (e.g., tetrahedral vs. octahedral) and the nature of the ligands (e.g., ether, bromine, aryl group) create a unique spectral fingerprint in the pre-edge and edge regions. acs.org
The EXAFS region contains information about the number, type, and distance of the atoms in the immediate vicinity of the magnesium center. researchgate.net Analysis of the EXAFS oscillations can yield precise Mg-C, Mg-Br, and Mg-O (from the ether solvent) bond lengths. nih.gov This data is critical for building an accurate structural model of the predominant organomagnesium species in solution, whether it be a monomer, a dimer, or a more complex aggregate. Such structural details are fundamental to understanding the reactivity and mechanistic pathways of reactions involving Magnesium, bromo(3-chloro-4-methylphenyl)-. nih.govacs.org
| Spectroscopic Region | Parameter | Structural Information Derived |
|---|---|---|
| XANES | Edge Energy | Provides the formal oxidation state of the Magnesium center (e.g., Mg(II)). nih.govacs.org |
| Pre-edge Features & Edge Shape | Elucidates the coordination geometry and symmetry around the Mg atom (e.g., tetrahedral). libretexts.org | |
| EXAFS | Frequency of Oscillations | Determines the distances to neighboring atoms (bond lengths) such as Mg-C, Mg-Br, and Mg-O. researchgate.net |
| Amplitude of Oscillations | Relates to the number of neighboring atoms (coordination number) for each element. researchgate.net | |
| Phase of Oscillations | Identifies the type of neighboring atoms (e.g., distinguishing between C, Br, and O). nih.gov |
Synthetic Applications of Bromo 3 Chloro 4 Methylphenyl Magnesium in Organic Synthesis
Synthesis of Complex Organic Molecules
The primary role of bromo(3-chloro-4-methylphenyl)magnesium is as a versatile intermediate for constructing more complex molecular architectures. Its carbon-magnesium bond is highly polarized, rendering the aryl carbon strongly nucleophilic and capable of reacting with a wide array of electrophiles.
Bromo(3-chloro-4-methylphenyl)magnesium is a key reagent in transition-metal-catalyzed cross-coupling reactions for the synthesis of substituted arenes and biaryl compounds. Biaryls are fundamental structural units in many pharmaceuticals, agrochemicals, and materials. In these reactions, the Grignard reagent transfers its aryl group to another organic molecule, typically an aryl halide or triflate, facilitated by a palladium or nickel catalyst.
Research into related Grignard reagents, such as p-tolylmagnesium bromide, has established general procedures for iron-catalyzed cross-coupling reactions with aryl chlorides, which are often more economical than other catalysts. rsc.org These reactions proceed efficiently at moderate temperatures (e.g., 60 °C) in THF. rsc.org Similarly, nickel-catalyzed couplings are effective for creating biaryl linkages; for instance, the reaction of an aryl Grignard reagent with a bromobenzonitrile in the presence of a catalyst like bis(triphenylphosphine)nickel dichloride yields the corresponding biphenylcarbonitrile. google.com The synthesis of biaryls using bromo(3-chloro-4-methylphenyl)magnesium would follow these established protocols, reacting with various aryl halides to produce a range of asymmetrically substituted biaryls.
Table 1: Representative Cross-Coupling Reactions for Biaryl Synthesis
| Grignard Reagent | Coupling Partner (Electrophile) | Catalyst System | Product Type | Reference Methodology |
|---|---|---|---|---|
| Bromo(3-chloro-4-methylphenyl)magnesium | 2-Bromobenzonitrile | Pd(PPh₃)₄ or NiCl₂(dppp) | 2-(3-Chloro-4-methylphenyl)benzonitrile | google.com |
| Bromo(3-chloro-4-methylphenyl)magnesium | 4-Iodoanisole | Fe(OTf)₂ / SIPr | 4-Methoxy-3'-chloro-4'-methylbiphenyl | rsc.org |
| Bromo(3-chloro-4-methylphenyl)magnesium | 3-Bromothiophene | Pd(PPh₃)₄ / K₃PO₄ | 3-(3-Chloro-4-methylphenyl)thiophene | nih.gov |
The 3-chloro-4-methylphenyl structural unit is a valuable component in various functional molecules. The Grignard reagent provides a direct method for embedding this moiety into larger, more diverse chemical scaffolds. For example, in the synthesis of novel azo compounds, the related 3-chloro-4-methylaniline (B146341) is used as a precursor, which is then diazotized and coupled to form complex dye molecules. researchgate.net Bromo(3-chloro-4-methylphenyl)magnesium can be used to synthesize precursors to this aniline (B41778) or react with other electrophiles to build different frameworks.
Its reaction with aldehydes and ketones yields secondary and tertiary alcohols, respectively. Reaction with nitriles followed by hydrolysis produces ketones, and carboxylation with carbon dioxide provides 3-chloro-4-methylbenzoic acid. These transformations allow the 3-chloro-4-methylphenyl group to be integrated into a wide range of molecular backbones, including heterocyclic systems and polyfunctional aromatic compounds. acs.org
Role as a Precursor for Active Pharmaceutical Ingredients (APIs) and Key Synthetic Intermediates
Halogenated aromatic compounds are of immense importance in medicinal chemistry, with chlorine-containing molecules representing a significant portion of FDA-approved drugs. nih.gov The specific substitution pattern of the 3-chloro-4-methylphenyl group makes it a key intermediate in the synthesis of certain APIs and other high-value chemicals.
The 3-chloro-4-methylphenyl moiety is found in various biologically active compounds. For instance, 3-chloro-4-methylaniline is a critical starting material for synthesizing the herbicide chlorotoluron. google.com Bromo(3-chloro-4-methylphenyl)magnesium can serve as a precursor to this and other important anilines or related structures. For example, the Grignard reagent could react with a source of an amino group (e.g., a protected hydroxylamine (B1172632) derivative) or be used to construct a larger molecule that is later converted to the target API.
The synthesis of many modern drugs relies on the assembly of polysubstituted aromatic rings, and Grignard reagents are fundamental tools in this process. medihealthpedia.comlibretexts.org The ability to introduce the 3-chloro-4-methylphenyl group regioselectively is crucial for building a specific isomer of a drug molecule, avoiding the formation of less active or potentially toxic side products.
Table 2: Potential Synthetic Intermediates Derived from Bromo(3-chloro-4-methylphenyl)magnesium
| Electrophile | Initial Product | Potential Final Product/Use | Reference Application |
|---|---|---|---|
| CO₂ then H₃O⁺ | 3-Chloro-4-methylbenzoic acid | Precursor for esters, amides | organic-chemistry.org |
| Formaldehyde (B43269) (HCHO) | (3-Chloro-4-methylphenyl)methanol | Intermediate for oxidation to aldehyde | uni-muenchen.de |
| N-Methoxy-N-methylamides (Weinreb amides) | 3-Chloro-4-methylphenyl ketones | Pharmaceutical intermediates | General Grignard Reaction |
| Tosyl azide (B81097) (TosN₃) | 1-Azido-3-chloro-4-methylbenzene | Precursor to 3-Chloro-4-methylaniline | General Grignard Reaction |
Chemo-, Regio-, and Stereoselective Transformations
The utility of a Grignard reagent is significantly enhanced by the ability to control the selectivity of its reactions. For a polysubstituted arylmagnesium reagent like bromo(3-chloro-4-methylphenyl)magnesium, achieving high chemo- and regioselectivity is essential for its successful application in multi-step synthesis.
The formation of bromo(3-chloro-4-methylphenyl)magnesium from 5-bromo-2-chlorotoluene (B1269892) is inherently regioselective, as the carbon-bromine bond is significantly more reactive towards magnesium insertion than the carbon-chlorine bond. An alternative method, the bromine-magnesium exchange using reagents like isopropylmagnesium chloride (iPrMgCl), also offers high selectivity. organic-chemistry.orgresearchgate.net This exchange reaction is often faster and more tolerant of other functional groups than direct magnesium insertion.
Once formed, the selectivity of its reactions with electrophiles can be controlled by several factors:
Steric Hindrance: The methyl group at position 4 and the chloro group at position 3 create a specific steric environment around the nucleophilic carbon, which can influence how it approaches an electrophile.
Catalyst Choice: In cross-coupling reactions, the choice of metal (e.g., Pd, Ni, Fe, Cu) and ligand can dramatically alter the outcome and efficiency. rsc.orggoogle.com For instance, copper catalysts are often used for reactions with epoxides or α,β-unsaturated carbonyls.
Additives: The addition of salts like lithium chloride (LiCl) can break up oligomeric Grignard aggregates, leading to a more reactive "ate" complex (R-MgX·LiCl). This can enhance reactivity and improve yields, particularly in halogen-metal exchange preparations and subsequent couplings. uni-muenchen.de
Temperature: Low temperatures are often employed to control the reactivity of the Grignard reagent, preventing side reactions such as enolization of ketone electrophiles or reaction with other sensitive functional groups present in the substrate. organic-chemistry.org
By carefully selecting the reaction conditions, bromo(3-chloro-4-methylphenyl)magnesium can be used to selectively form the desired bond, making it a reliable tool for the synthesis of complex, highly functionalized organic molecules.
Influence of Substrate and Reaction Environment on Selectivity
The selectivity of reactions involving bromo(3-chloro-4-methylphenyl)magnesium, a Grignard reagent, is a critical aspect of its synthetic utility. The outcome of its reactions, particularly in terms of regioselectivity and chemoselectivity, is profoundly influenced by the nature of the substrate it reacts with and the specific conditions under which the reaction is conducted. Due to the limited availability of specific research data for bromo(3-chloro-4-methylphenyl)magnesium, the following discussion is based on established principles and findings from closely related substituted aryl Grignard reagents.
The inherent reactivity of Grignard reagents can lead to challenges in controlling selectivity, often resulting in mixtures of products. mmu.ac.uk However, careful selection of substrates and optimization of the reaction environment can steer the reaction towards the desired product. Key factors that govern selectivity include the steric and electronic properties of the substrate, the choice of solvent, the presence and nature of catalysts, and the reaction temperature.
Influence of the Substrate (Electrophile)
The structure of the electrophilic partner plays a pivotal role in directing the outcome of the reaction with an aryl Grignard reagent.
Reactions with Carbonyl Compounds: In additions to carbonyl compounds, selectivity is a significant consideration. nih.gov For instance, in reactions with α-substituted ketones, chelation control can be a dominant factor in determining the stereochemical outcome. nih.gov However, the high reactivity of some Grignard reagents can lead to low selectivity. acs.org The addition of Grignard reagents to acid chlorides can be controlled to selectively produce ketones by using additives like bis[2-(N,N-dimethylamino)ethyl] ether, which moderates the reagent's reactivity and prevents over-addition to form a tertiary alcohol. acs.org The bulkiness of substituents on the electrophile can also influence the reaction pathway, with sterically hindered ketones being less reactive. acs.org
Cross-Coupling Reactions with Organic Halides: In cross-coupling reactions, such as the Kumada-Tamao-Corriu coupling, the nature of the halide and the substitution pattern on the organic halide substrate are crucial. wikipedia.org Generally, the reactivity of aryl halides follows the trend I > Br > Cl. This allows for chemoselective couplings. For example, nickel-catalyzed Kumada coupling can exhibit haloselectivity, reacting preferentially at a C-Br bond over a C-Cl bond in a dihalogenated aromatic compound. wikipedia.org Furthermore, the presence of directing groups, such as hydroxyl or amino groups, on the electrophile can lead to ortho-selective cross-coupling reactions. researchgate.net
Influence of the Reaction Environment
The reaction conditions provide a powerful means to tune the selectivity of Grignard reactions.
Solvent Effects: The choice of solvent is critical. Tetrahydrofuran (B95107) (THF) is a common solvent for Grignard reactions. wikipedia.org However, in some cases, changing the solvent can dramatically improve selectivity. For example, in the cross-coupling of aryl Grignard reagents with aryl halides, switching the solvent from THF to toluene (B28343) was found to drastically improve the selectivity for the cross-coupling product over a competing halogen-magnesium exchange reaction. lookchem.com
Catalysts and Ligands: In cross-coupling reactions, transition metal catalysts, particularly those based on nickel, palladium, and iron, are essential. wikipedia.org The choice of catalyst and the associated ligands can have a profound impact on yield and selectivity.
Nickel and Palladium Catalysts: Nickel and palladium complexes with phosphine (B1218219) ligands are widely used for Kumada couplings. wikipedia.orgacs.org The use of bidentate phosphine ligands often gives excellent results. acs.org The electronic properties of the ligand can be crucial; for instance, in the coupling of bromoanilines with Grignard reagents, less electron-rich phosphine ligands were found to stabilize the transition state and reduce side reactions like β-hydride elimination. nih.gov
Iron Catalysts: Iron catalysts are an attractive alternative due to being more economical and environmentally benign. acgpubs.org Iron-catalyzed cross-couplings have been shown to be effective for a range of substrates, including those with functional groups like esters and nitriles. acs.org The use of specific ligands, such as N-heterocyclic carbenes or urea (B33335) derivatives, can enhance the performance of iron catalysts. acgpubs.orgmdpi.com
Manganese Catalysts: Manganese salts have also emerged as effective catalysts for the cross-coupling of aryl Grignard reagents with alkenyl halides, offering a valuable alternative to iron, palladium, and nickel. acs.orgorganic-chemistry.org
The following table illustrates the effect of different catalysts on a representative Kumada-type cross-coupling reaction.
| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
| NiCl₂ | dppe | Et₂O | 25 | High | acs.org |
| Pd(PPh₃)₄ | - | THF | 60 | 41-100 | acs.org |
| Fe(acac)₃ | TMEDA | THF | 0 | 55-84 | acs.org |
| MnCl₂ | - | THF | 50 | Good | organic-chemistry.org |
dppe = 1,2-bis(diphenylphosphino)ethane; TMEDA = Tetramethylethylenediamine
Temperature: Reaction temperature is another key parameter. While many Grignard reactions are conducted at room temperature or below, in some cases, higher temperatures are required to achieve a reasonable reaction rate. For example, some manganese-catalyzed cross-couplings are slow at room temperature but improve upon heating to 50°C. organic-chemistry.org Conversely, some iron-catalyzed couplings proceed under very mild conditions at 0°C. acs.org
Additives: Additives can play a crucial role in modulating selectivity. In the formation of Grignard reagents from dihaloarenes via bromine/magnesium exchange, the addition of a chelating agent like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA) can fine-tune the regioselectivity of the exchange. nih.gov In cross-coupling reactions, additives like sodium tert-butoxide (NaOtBu) have been used to improve the yields of reactions involving less reactive aryl bromides. lookchem.com
The table below demonstrates the influence of the electrophile on the selectivity of a manganese-catalyzed cross-coupling with an aryl Grignard reagent.
| Aryl Grignard | Electrophile | Catalyst | Temperature (°C) | Stereospecificity | Reference |
| PhMgBr | (E)-1-bromo-1-hexene | MnCl₂ | 50 | High | organic-chemistry.org |
| PhMgBr | (Z)-1-bromo-1-hexene | MnCl₂ | 50 | High | organic-chemistry.org |
| PhMgBr | (Z)-3-(2-bromoethenyl)pyridine | MnCl₂ | 50 | Complete Inversion | organic-chemistry.org |
Future Directions and Emerging Research Areas
Development of Novel Catalytic Systems for Grignard Reactions
The performance of Grignard reactions, particularly in carbon-carbon bond formation, is often dictated by the catalyst employed. While traditional cross-coupling reactions are well-established, research is actively pursuing new catalytic systems to overcome existing limitations. Transition metal catalysis, which involves complexes of metals like nickel, palladium, or iron, is a cornerstone of modern organic synthesis, enabling reactions to proceed under mild conditions with high efficiency and selectivity. numberanalytics.com
For aryl Grignard reagents such as bromo(3-chloro-4-methylphenyl)magnesium, nickel- and palladium-based catalysts are particularly effective for cross-coupling reactions. wikipedia.orgmit.edu For instance, the Kumada-Corriu coupling reaction utilizes these catalysts to couple Grignard reagents with organic halides. numberanalytics.comwikipedia.org A key area of development is the design of new ligands that coordinate to the metal center. These ligands are crucial for stabilizing the catalyst and influencing the reaction's outcome, including yield and selectivity. nih.gov
Future research will likely focus on creating more robust and versatile catalysts. This includes catalysts that are resistant to common functional groups, thereby avoiding the need for protecting groups, and those that can activate traditionally unreactive bonds. Iron-based catalysts, such as Tris(acetylaceto)iron(III), are gaining attention as a more economical and environmentally friendly alternative to palladium and nickel for certain coupling reactions. byjus.com The development of catalysts for challenging couplings, like those involving secondary alkyl halides, demonstrates the ongoing push to broaden the applicability of Grignard reagents. mit.edu
| Catalyst System | Application in Grignard Reactions | Potential Advantage for Bromo(3-chloro-4-methylphenyl)magnesium |
| Nickel/Palladium with Phosphine (B1218219) Ligands | Kumada-Corriu cross-coupling of aryl Grignards with aryl/vinyl halides. numberanalytics.comwikipedia.org | Efficient formation of biaryl structures or substituted styrenes. |
| Iron(III) acetylacetonate (B107027) | Cross-coupling with organic halides. byjus.com | Cost-effective and greener alternative for C-C bond formation. |
| Lithium Tetrachlorocuprate (Gilman Catalyst) | Coupling with alkyl halides. wikipedia.org | Enables the formation of alkyl-aryl bonds. |
| Nickel(II) Halides with Triarylphosphines | Cross-coupling of tolyl-magnesium reagents with chlorobenzene. google.com | Applicable for coupling with less reactive chloro-aromatics. |
Integration with Automation and Artificial Intelligence in Reaction Optimization
Green Chemistry Principles in Organomagnesium Synthesis and Applications
Modern chemical synthesis places a strong emphasis on sustainability. The application of green chemistry principles to Grignard reactions aims to reduce their environmental impact. A primary focus is on the choice of solvent, as solvents contribute significantly to chemical waste. researchgate.net Traditional ether solvents like diethyl ether and tetrahydrofuran (B95107) (THF), while effective, have safety and environmental drawbacks.
Research has identified several "greener" alternative solvents that are often derived from renewable resources. sigmaaldrich.com 2-Methyltetrahydrofuran (2-MeTHF), for example, is produced from biomass and has shown performance equal to or even superior to THF in many Grignard reactions, including those with aryl halides. researchgate.netrsc.org It is less prone to peroxide formation and its immiscibility with water simplifies the work-up phase. rsc.org Another promising solvent is cyclopentyl methyl ether (CPME), which is stable and has a high boiling point. researchgate.netrsc.org
Another significant advancement is the use of mechanochemistry, specifically ball-milling, for the synthesis of Grignard reagents. sciencedaily.com This technique can drastically reduce the amount of solvent required—sometimes by up to 90%—by using mechanical force to initiate the reaction between magnesium and the organic halide. sciencedaily.com This solvent-minimized approach not only reduces hazardous waste but can also enable the formation of Grignard reagents from precursors that are poorly soluble in conventional solvents. sciencedaily.com
| Green Chemistry Approach | Description | Benefit for Bromo(3-chloro-4-methylphenyl)magnesium Synthesis |
| Alternative Solvents | Replacing traditional ethers with bio-based or less hazardous solvents. sigmaaldrich.com | Reduced environmental impact and improved process safety. |
| 2-Methyltetrahydrofuran (2-MeTHF) | A bio-derived solvent with favorable properties for Grignard reactions. researchgate.netrsc.org | Excellent performance for aryl Grignards, easier work-up. rsc.org |
| Cyclopentyl Methyl Ether (CPME) | A stable, high-boiling point ether with low peroxide formation. researchgate.netrsc.org | Safer alternative, though may be less effective than 2-MeTHF for some aryl Grignards. rsc.org |
| Mechanochemistry (Ball-Milling) | Using mechanical force to drive the reaction with minimal solvent. sciencedaily.com | Drastically reduces solvent waste and allows use of insoluble precursors. sciencedaily.com |
Exploration of New Electrophiles and Reaction Pathways for Bromo(3-chloro-4-methylphenyl)magnesium
A major frontier in synthetic chemistry is expanding the range of molecules that can be coupled together. For Grignard reagents like bromo(3-chloro-4-methylphenyl)magnesium, this involves identifying new classes of electrophiles beyond the traditional alkyl and aryl halides. nih.gov Significant progress has been made in using transition metal catalysts to activate C-O bonds, allowing oxygen-based compounds like aryl ethers, carboxylates, and sulfonates to act as electrophiles. nih.gov This opens up a vast new area of potential starting materials that are often abundant and readily available.
A particularly innovative area is "cross-electrophile coupling." wvu.eduacs.org This strategy uses a reducing agent to couple two different electrophiles, such as an aryl halide and an alkyl halide, with the help of a transition metal catalyst. wvu.eduacs.org This approach avoids the pre-formation of a sensitive organometallic reagent, offering greater functional group tolerance. The bromo(3-chloro-4-methylphenyl) moiety could potentially be incorporated through such a pathway, reacting an aryl electrophile with another electrophilic partner.
Furthermore, research continues to explore reactions with a wider variety of functional groups. While Grignard reagents are known to react with carbonyls and nitriles, new catalytic methods are enabling more complex and selective transformations. byjus.comorganic-chemistry.org The reaction of bromo(3-chloro-4-methylphenyl)magnesium with less conventional electrophiles, such as thioesters or acid chlorides, can be used to synthesize unique ketone structures, expanding the synthetic toolbox available to chemists. wvu.edu
Q & A
Basic Research Questions
Q. What synthetic methods are recommended for preparing Magnesium, bromo(3-chloro-4-methylphenyl)-, and what precautions are necessary during synthesis?
- Methodology : The compound is synthesized via a Grignard reaction, where 3-chloro-4-methylbromobenzene reacts with magnesium metal in anhydrous 2-methyltetrahydrofuran (2-MeTHF) under inert atmosphere (argon/nitrogen). Key precautions include strict exclusion of moisture (reacts violently with water) and use of dry solvents . Quenching requires slow addition to proton sources (e.g., dry ice or ammonium chloride) to avoid exothermic reactions.
Q. What spectroscopic techniques are most effective for characterizing the structure of Magnesium, bromo(3-chloro-4-methylphenyl)-?
- Methodology :
- NMR : Use deuterated solvents (e.g., THF-d8) under inert conditions. H NMR detects aromatic protons (δ 6.5–7.5 ppm), while C NMR identifies carbons bonded to Mg and halogens.
- Elemental Analysis : Confirm Mg, Br, and Cl content via inductively coupled plasma mass spectrometry (ICP-MS).
- IR Spectroscopy : Identify Mg-Br stretching vibrations (~550 cm) and absence of O-H bands (to confirm anhydrous conditions) .
Q. How should Magnesium, bromo(3-chloro-4-methylphenyl)- be handled and stored to maintain stability?
- Methodology : Store in flame-sealed ampules or Schlenk flasks under inert gas (argon). Use anhydrous 2-MeTHF as a stabilizer. Reactivity with moisture necessitates glovebox or Schlenk line techniques for transfers. Safety protocols include GHS hazard codes (e.g., UN2924 for flammable solids) .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to model the electronic structure of Magnesium, bromo(3-chloro-4-methylphenyl)-, and which exchange-correlation functionals are most appropriate?
- Methodology :
-
Functional Selection : Use hybrid functionals like B3LYP or the Becke 1988 (B88) exchange-correlation functional, which accurately model asymptotic behavior for halogens and transition metals .
-
Basis Sets : Employ LANL2DZ for Mg and Br (pseudo-potentials for heavy atoms) and 6-311G** for lighter atoms.
-
Applications : Predict bond dissociation energies, charge distribution, and reaction pathways for nucleophilic additions.
Functional Strengths Limitations B88 Correct asymptotic behavior for halogens Less accurate for dispersion forces B3LYP Balanced for organic systems Overestimates Mg-ligand bond lengths
Q. What strategies should be employed to resolve crystallographic disorder when determining the crystal structure using SHELXL?
- Methodology :
- Disorder Modeling : Use PART and FREE instructions in SHELXL to refine split positions. Apply geometric restraints (e.g., DFIX for bond distances) to disordered regions.
- Validation : Analyze residual density maps (e.g., peaks >1 e/Å indicate unresolved disorder). For twinning, apply TWIN and BASF commands .
- Example : For Mg coordination ambiguity, compare refinement statistics (R1/wR2) with/without disorder models.
Q. When encountering contradictory data between solution NMR and X-ray crystallography, what analytical approaches can reconcile these discrepancies?
- Methodology :
- Dynamic Effects : Use variable-temperature NMR to probe conformational flexibility in solution. Compare with DFT-calculated conformers.
- Solvate Identification : Perform TGA/DSC on crystals to detect solvent loss, which may alter solid-state vs. solution structures.
- Complementary Techniques : Employ EXAFS to study Mg coordination geometry independently .
Q. How can the reaction mechanism of Magnesium, bromo(3-chloro-4-methylphenyl)- in nucleophilic additions be investigated using kinetic studies and isotopic labeling?
- Methodology :
- Kinetic Profiling : Use in situ IR or F NMR to monitor reaction rates with carbonyl substrates (e.g., benzaldehyde).
- Isotopic Labeling : Synthesize C-labeled substrates to track nucleophilic attack sites via 2D NMR (HSQC/HMBC).
- Computational Validation : Compare experimental activation energies with DFT-calculated transition states .
Data Contradiction Analysis
Q. How can researchers address inconsistencies in elemental analysis (e.g., Mg content) versus theoretical stoichiometry?
- Methodology :
- Error Source Identification : Check for incomplete reaction (unreacted Mg metal) via GC-MS or residual halide analysis.
- Alternative Techniques : Use XPS to quantify surface Mg oxidation states or ICP-OES for bulk Mg content.
- Calibration : Validate analytical methods with certified reference materials (e.g., MgBr standards) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
